Nsd2-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C29H31N5 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
4-[5-[4-[(4-aminopiperidin-1-yl)methyl]-2,6-dimethylphenyl]-3-methylimidazol-4-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C29H31N5/c1-19-14-21(17-34-12-10-23(31)11-13-34)15-20(2)27(19)28-29(33(3)18-32-28)26-9-8-22(16-30)24-6-4-5-7-25(24)26/h4-9,14-15,18,23H,10-13,17,31H2,1-3H3 |
InChIキー |
YELBNEVEPNGEGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=CC=C(C4=CC=CC=C43)C#N)C)CN5CCC(CC5)N |
製品の起源 |
United States |
Foundational & Exploratory
Nsd2-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Nsd2-IN-1, a representative inhibitor of the histone methyltransferase NSD2. The information presented herein is a synthesis of publicly available data on potent and selective NSD2 inhibitors, which are often studied under various research codes. While the specific compound "this compound" is not explicitly detailed in the reviewed literature, this guide leverages data from well-characterized NSD2 inhibitors to provide a comprehensive understanding of their core mechanism.
Core Mechanism of Action
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in epigenetic regulation.[1][2] Its primary function is to catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1][2] This epigenetic mark is associated with active gene transcription.[1] In several cancers, including multiple myeloma, acute lymphoblastic leukemia, and certain solid tumors, NSD2 is overexpressed or harbors gain-of-function mutations, leading to aberrant levels of H3K36me2 and uncontrolled cell growth.
This compound and similar inhibitors function by directly targeting the catalytic SET domain of the NSD2 enzyme. By binding to this domain, these small molecules competitively inhibit the binding of the methyl donor, S-adenosyl-L-methionine (SAM), thereby blocking the methyltransferase activity of NSD2. This inhibition leads to a global reduction in H3K36me2 levels, which in turn alters chromatin structure and reprograms gene expression. The consequences of this epigenetic remodeling include the reactivation of tumor suppressor genes, induction of apoptosis, and suppression of cancer cell proliferation.
Signaling Pathway and Cellular Consequences
The inhibition of NSD2 by compounds like this compound initiates a cascade of events within the cancer cell, ultimately leading to anti-tumor effects. The primary event is the reduction of H3K36me2, a key epigenetic mark. This leads to a more condensed chromatin state, restricting access for transcriptional machinery to oncogenes.
References
Nsd2-IN-1: A Comprehensive Technical Guide to a Selective NSD2-PWWP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nsd2-IN-1, a potent and selective small-molecule inhibitor of the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant biological pathways.
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that predominantly catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active gene transcription.[1] Dysregulation of NSD2 through overexpression, often resulting from the t(4;14) translocation in multiple myeloma, or activating mutations like E1099K in acute lymphoblastic leukemia, is a key driver of oncogenesis.[1][2]
NSD2 possesses multiple functional domains, including a catalytic SET domain and two PWWP domains which act as "reader" modules for histone modifications.[3] The first of these, the PWWP1 domain, specifically recognizes and binds to H3K36me2—the product of NSD2's own enzymatic activity.[4] This interaction is critical for anchoring NSD2 to chromatin, thereby stabilizing its localization at target gene loci and promoting cancer cell proliferation. Targeting this reader domain presents a novel therapeutic strategy to counteract the oncogenic functions of NSD2. This compound has emerged as a potent and selective chemical tool to probe the function of the NSD2-PWWP1 domain and as a lead compound for drug development.
Mechanism of Action
This compound functions as a competitive inhibitor of the NSD2-PWWP1 domain's interaction with H3K36me2. The inhibitor is designed to occupy the aromatic cage within the PWWP1 domain, a conserved structural motif responsible for recognizing the dimethylated lysine residue on the histone H3 tail. By binding to this pocket, this compound directly blocks the "reading" function of the PWWP1 domain, disrupting its ability to tether NSD2 to its catalytic mark on chromatin. This leads to the destabilization of NSD2 at its target gene sites, subsequently altering gene expression profiles and inducing anti-proliferative effects, apoptosis, and cell cycle arrest in cancer cells.
Quantitative Data
The following tables summarize the in vitro and cellular activities of this compound.
Table 1: In Vitro Inhibitory and Cellular Anti-proliferative Activities of this compound
| Parameter | Description | Value (µM) |
| IC50 | NSD2-PWWP1 Inhibition | 0.11 |
| IC50 | MV4:11 Cell Proliferation (Acute Myeloid Leukemia) | 2.23 |
| IC50 | RS4:11 Cell Proliferation (Acute Lymphoblastic Leukemia) | 6.30 |
| IC50 | KMS11 Cell Proliferation (Multiple Myeloma) | 8.43 |
| IC50 | MM1S Cell Proliferation (Multiple Myeloma) | 10.95 |
Table 2: Selectivity Profile of a this compound Analog (UNC6934)
| Target | Assay Type | Value (µM) |
| NSD2-PWWP1 | NanoBRET Cellular Target Engagement | EC50 = 1.23 ± 0.25 |
| NSD3-PWWP1 | NanoBRET Cellular Target Engagement | No significant inhibition at 10 µM |
| NSD2-PWWP1 (F266A mutant) | NanoBRET Cellular Target Engagement | No significant inhibition at 10 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and similar PWWP1 inhibitors.
Biochemical Assay for NSD2-PWWP1 Inhibition (TR-FRET)
While the specific assay conditions for determining the IC50 of this compound are not publicly detailed, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.
Principle: This assay measures the ability of a test compound to disrupt the interaction between the NSD2-PWWP1 domain and a histone H3 peptide bearing the H3K36me2 mark. A GST-tagged PWWP1 domain and a biotinylated H3K36me2 peptide are used. Binding brings a terbium-labeled anti-GST antibody (donor) and streptavidin-labeled dye (acceptor) into proximity, generating a FRET signal.
Materials:
-
Recombinant GST-tagged NSD2-PWWP1
-
Biotinylated H3K36me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-biotin)
-
LanthaScreen™ Tb-anti-GST Antibody
-
Fluorescein-Streptavidin
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound stock solution in DMSO
-
384-well, low-volume, non-binding surface plates
Procedure:
-
Prepare a 3-fold serial dilution of this compound in DMSO, then dilute in TR-FRET buffer.
-
Add 2 µL of the diluted compound or DMSO control to the wells of the 384-well plate.
-
Add 4 µL of a solution containing GST-NSD2-PWWP1 and biotin-H3K36me2 peptide in TR-FRET buffer. The final concentrations should be optimized to be at or below the Kd of the interaction.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a detection mixture containing Tb-anti-GST antibody and Fluorescein-Streptavidin in TR-FRET buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) with an excitation at 340 nm.
-
Calculate the emission ratio (520 nm / 495 nm) and convert to percent inhibition relative to DMSO controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC50.
Cellular Proliferation Assay
Principle: To determine the effect of this compound on the growth of cancer cell lines, a luminescence-based cell viability assay such as CellTiter-Glo® is commonly used. This assay quantifies ATP, an indicator of metabolically active cells.
Cell Culture and Seeding:
-
MV4:11: Culture in IMDM + 10% FBS. Seed at 5,000-10,000 cells/well in a 96-well plate.
-
RS4:11: Culture in RPMI-1640 + 10% FBS. Seed at 5,000-10,000 cells/well.
-
KMS11: Culture in RPMI-1640 + 10% FBS. Seed at 3,000-8,000 cells/well.
-
MM1S: Culture in RPMI-1640 + 10% FBS. Seed at 5,000-10,000 cells/well.
Procedure:
-
Seed cells in 50 µL of complete medium in opaque-walled 96-well plates and incubate for 24 hours.
-
Prepare a 2-fold serial dilution of this compound in complete medium.
-
Add 50 µL of the diluted compound to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle (DMSO) controls.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against the logarithm of inhibitor concentration to determine the IC50.
Visualizations: Signaling Pathways and Experimental Workflows
NSD2 Signaling Pathways in Cancer
NSD2 dysregulation impacts multiple downstream pathways crucial for cancer progression.
Caption: NSD2-PWWP1 core mechanism and downstream oncogenic signaling.
Experimental Workflow for Inhibitor Characterization
A logical progression of experiments is crucial for validating a novel inhibitor.
Caption: A typical workflow for the preclinical characterization of a selective inhibitor.
References
Nsd2-IN-1: A Technical Guide to a Potent Inhibitor of the NSD2-PWWP1 Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Nsd2-IN-1, a potent and selective inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2, a histone methyltransferase, is a critical regulator of chromatin structure and gene expression, and its aberrant activity is strongly implicated in the pathogenesis of various cancers, including multiple myeloma and certain types of leukemia. This compound specifically targets the PWWP1 domain of NSD2, interfering with its chromatin reader function and subsequent downstream signaling. This document details the mechanism of action of this compound, its inhibitory activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it visualizes the intricate NSD2 signaling pathway and experimental workflows to facilitate a deeper understanding of this promising therapeutic target.
Introduction to NSD2
NSD2, also known as MMSET (Multiple Myeloma SET domain) or WHSC1 (Wolf-Hirschhorn syndrome candidate 1), is a histone lysine methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2)[1]. This epigenetic modification is generally associated with active transcription and plays a crucial role in various cellular processes, including DNA repair, cell cycle progression, and development[2][3].
Dysregulation of NSD2 activity, often through genetic alterations such as the t(4;14) translocation in multiple myeloma, leads to a global increase in H3K36me2 levels. This aberrant epigenetic landscape contributes to oncogenesis by promoting the expression of pro-proliferative and anti-apoptotic genes[1][4]. Consequently, NSD2 has emerged as a compelling therapeutic target for cancers characterized by its overexpression or gain-of-function mutations.
This compound: A Selective Inhibitor of the NSD2-PWWP1 Domain
This compound is a potent and highly selective small molecule inhibitor that targets the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes specific histone modifications, thereby tethering the NSD2 enzyme to chromatin. By binding to the PWWP1 domain, this compound allosterically inhibits the catalytic activity of NSD2 and disrupts its interaction with chromatin, leading to a reduction in H3K36me2 levels. This mode of action offers a distinct advantage over inhibitors that target the highly conserved SET domain, potentially leading to greater selectivity.
Quantitative Data for this compound
The inhibitory potency of this compound has been determined through various biochemical assays. The following table summarizes the key quantitative data for this compound.
| Compound | Target Domain | Assay Type | IC50 (µM) | Reference |
| This compound | NSD2-PWWP1 | Biochemical Assay | 0.11 |
NSD2 Signaling Pathway
NSD2 is a central node in a complex signaling network that influences cell proliferation, survival, and tumorigenesis. One of the key pathways regulated by NSD2 is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NSD2 can act as a coactivator of NF-κB, enhancing the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. This creates a positive feedback loop where NF-κB can, in turn, upregulate NSD2 expression, leading to constitutive activation of this oncogenic pathway. Furthermore, NSD2 has been shown to be a downstream target of EZH2 and to regulate the expression of PKCα, highlighting its multifaceted role in cancer biology.
References
Nsd2-IN-1 in Cancer Research: An In-depth Technical Guide
Disclaimer: No publicly available scientific literature or database references a specific molecule designated "Nsd2-IN-1". This technical guide is a composite overview based on the well-characterized, potent, and selective small-molecule inhibitors of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) that have been described in cancer research. The data and protocols presented herein are representative of those used to evaluate such inhibitors and should be adapted and validated for any specific compound.
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in epigenetic regulation. NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark predominantly associated with active gene transcription.[1][2] Aberrant NSD2 activity, through genetic translocations like t(4;14) in multiple myeloma, gain-of-function mutations (e.g., E1099K), or overexpression, is a key oncogenic driver in a variety of hematological malignancies and solid tumors.[3][4] This has established NSD2 as a high-priority therapeutic target for the development of novel cancer therapies.
This guide provides a comprehensive technical overview of the methodologies and data relevant to the preclinical evaluation of potent and selective NSD2 inhibitors, typified by the conceptual "this compound". It is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.
Mechanism of Action
NSD2 inhibitors are designed to block the catalytic activity of the NSD2 enzyme, thereby preventing the methylation of H3K36.[5] These small molecules typically bind to the catalytic SET domain of NSD2, often competing with the S-adenosylmethionine (SAM) cofactor. The inhibition of NSD2's methyltransferase function leads to a global reduction in H3K36me2 levels. This epigenetic reprogramming can reverse the oncogenic gene expression patterns driven by aberrant NSD2 activity, leading to the suppression of cancer cell proliferation, induction of apoptosis, and impairment of other cancer-related phenotypes such as cell adhesion and migration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of NSD2 and a typical experimental workflow for evaluating an NSD2 inhibitor.
References
- 1. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 2. dovepress.com [dovepress.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
The Effect of NSD2 Inhibition on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the effects of potent and selective small-molecule inhibitors of NSD2 (NSD2i). The specific compound "Nsd2-IN-1" is not widely documented in publicly available scientific literature. Therefore, this document summarizes the established effects of well-characterized NSD2 inhibitors, which are representative of the expected activity of any potent and selective inhibitor targeting this enzyme.
Executive Summary
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a critical epigenetic writer responsible for mono- and di-methylation of histone H3 on lysine 36 (H3K36me1 and H3K36me2).[1][2] This modification is a hallmark of active chromatin and plays a crucial role in regulating gene expression.[3][4] Aberrant NSD2 activity, through overexpression or gain-of-function mutations, is a key driver in several malignancies, including multiple myeloma and certain leukemias, making it an attractive therapeutic target.[5] Small-molecule inhibitors of NSD2 are being developed to reverse these oncogenic epigenetic changes. These inhibitors typically target the enzyme's catalytic SET domain, competitively blocking the binding of the S-adenosyl-L-methionine (SAM) cofactor and preventing the transfer of methyl groups to histone H3. The primary and most direct consequence of NSD2 inhibition is a global reduction in cellular H3K36me2 levels, which leads to chromatin compaction, silencing of oncogenic gene expression programs, and induction of anti-tumor phenotypes such as apoptosis and reduced proliferation. This guide provides a comprehensive overview of the mechanism of NSD2 inhibitors, quantitative data on their impact on histone methylation, detailed experimental protocols for their characterization, and visual diagrams of the associated pathways and workflows.
Mechanism of Action: NSD2 and Its Inhibition
NSD2 is a histone methyltransferase (HMT) that uses SAM as a methyl donor to catalyze the methylation of H3K36. The resulting H3K36me2 mark is associated with open chromatin and transcriptional activation. This mark also functions to antagonize the activity of the Polycomb Repressive Complex 2 (PRC2), which deposits the repressive H3K27me3 mark. In cancers driven by NSD2 hyperactivity, the resulting excess of H3K36me2 leads to a global decrease in H3K27me3, promoting the aberrant expression of oncogenes.
NSD2 inhibitors are designed to block the catalytic activity of the enzyme. By binding to the SET domain, they prevent the methylation of H3K36. This leads to a dose-dependent reduction of global H3K36me2 levels, which can be observed through various analytical techniques. The intended therapeutic outcome is the "rewiring" of the cancer cell's chromatin landscape back to a more normal state, leading to the silencing of oncogenes and tumor growth inhibition.
Quantitative Data on Histone Methylation Changes
The efficacy of an NSD2 inhibitor is measured by its ability to inhibit the enzyme's catalytic activity both in biochemical assays and within a cellular context, leading to a measurable decrease in H3K36me2.
In Vitro Enzymatic Inhibition
The potency of NSD2 inhibitors is first determined using in vitro assays with recombinant NSD2 enzyme, a histone substrate (often nucleosomes), and the methyl donor SAM. The half-maximal inhibitory concentration (IC50) is a key metric.
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| Chaetocin | Radiometric | Nucleosomes | 3 - 6 µM | |
| Sinefungin | Radiometric | Nucleosomes | 26 - 30 µM | |
| Suramin | Radiometric | Nucleosomes | 0.3 - 21 µM |
Table 1: Biochemical IC50 values for various NSD2 inhibitors. Note: Many of these initial compounds show broad reactivity against other methyltransferases.
Cellular Reduction of H3K36me2
The ultimate proof of an NSD2 inhibitor's on-target effect is the reduction of H3K36me2 levels in cells. This is typically quantified by Western blotting or quantitative mass spectrometry.
| Cell Line | Inhibitor (Concentration) | Duration | H3K36me2 Reduction | Analytical Method | Reference |
| U-2 OS | DZNep (10 µM) | 96 hours | Significant reduction observed | Western Blot | |
| KMS11 (MM) | UNC8153 (Degrader) | Not specified | Potent reduction of H3K36me2 | Not specified | |
| MM1.S (MM) | UNC8153 (Degrader) | Not specified | Potent reduction of H3K36me2 | Not specified | |
| MiaPaCa-2, KP-2, PSN-1, A549, NCI-H1373 | NSD2i (100 nM) | 1 - 9 days | Significant reduction observed | Quantitative Mass Spectrometry |
Table 2: Documented effects of NSD2 inhibitors on cellular H3K36me2 levels in various cancer cell lines.
Visualized Pathways and Workflows
NSD2 Catalytic Activity and Inhibition
Caption: Mechanism of NSD2-mediated H3K36 dimethylation and its inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for evaluating the cellular effects of an NSD2 inhibitor.
Logical Cascade of NSD2 Inhibition
Caption: Logical flow from NSD2 inhibition to therapeutic outcome.
Detailed Experimental Protocols
Western Blotting for Histone Modifications
This protocol is adapted from established methods for detecting histone post-translational modifications (PTMs).
1. Histone Extraction (Acid Extraction Method): a. Harvest 5-10 million cells by centrifugation. Wash twice with ice-cold PBS. b. Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and protease inhibitor cocktail). c. Lyse cells on ice for 10 minutes with gentle stirring, then centrifuge at 2,000 x g for 10 minutes at 4°C. d. Discard the supernatant. Resuspend the nuclear pellet in 0.5 mL TEB and centrifuge again. e. Resuspend the washed pellet in 0.4 N sulfuric acid and incubate overnight with rotation at 4°C. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Transfer the supernatant (containing histones) to a new tube and precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for at least 1 hour. h. Centrifuge at 16,000 x g for 10 minutes at 4°C. i. Wash the histone pellet twice with ice-cold acetone. Air-dry the pellet for 20 minutes (do not over-dry). j. Resuspend the histone pellet in sterile water. Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer: a. For each sample, mix 5-15 µg of histone extract with Laemmli sample buffer. Heat at 95°C for 5 minutes. b. Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histones. c. Run the gel at 100-120V until the dye front nears the bottom. d. Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for small proteins like histones. e. Verify transfer efficiency by Ponceau S staining.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Incubate the membrane with a primary antibody specific for H3K36me2 (and a total Histone H3 antibody for loading control on a separate blot or after stripping) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer as per the manufacturer's recommendation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Apply Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. g. Quantify band intensity using software like ImageJ. Normalize the H3K36me2 signal to the total H3 signal.
In Vitro Histone Methyltransferase (HMT) Assay
This radiometric protocol measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.
1. Reaction Setup (on ice): a. Prepare a master mix containing HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). b. In individual tubes, add the test inhibitor (e.g., this compound) at various concentrations or DMSO as a vehicle control. c. Add the histone substrate (e.g., 1 µg of recombinant nucleosomes). d. Add the recombinant human NSD2 enzyme (e.g., 10-50 nM). e. Pre-incubate the enzyme, substrate, and inhibitor for 10-15 minutes at room temperature.
2. Initiation and Incubation: a. Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) to a final concentration of 1-2 µM. b. Incubate the reaction at 30°C for 30-60 minutes.
3. Termination and Detection: a. Terminate the reaction by spotting the entire reaction volume onto P81 phosphocellulose filter paper. b. Wash the filter paper three times for 5 minutes each in a large volume of 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-SAM. c. Rinse the filter paper once with acetone and let it air dry. d. Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. e. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the key steps for analyzing the genome-wide distribution of H3K36me2.
1. Cell Fixation and Chromatin Preparation: a. Treat ~20-30 million cells with the NSD2 inhibitor or DMSO control for the desired time. b. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes. d. Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei. e. Resuspend nuclei in a shearing buffer (containing SDS) and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).
2. Immunoprecipitation (IP): a. Pre-clear the sheared chromatin with Protein A/G magnetic beads. b. Spike-in Control (for quantitative comparison): Add a fixed amount of chromatin from a different species (e.g., Drosophila) to each experimental sample (human/mouse). This allows for normalization to correct for technical variability. c. Incubate the chromatin overnight at 4°C with an antibody specific for H3K36me2. Also, prepare an input control sample by setting aside ~5-10% of the starting chromatin. d. Add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C. e. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution, Library Preparation, and Sequencing: a. Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K. b. Purify the immunoprecipitated DNA using phenol-chloroform extraction or silica spin columns. c. Prepare sequencing libraries from the ChIP DNA and input DNA samples according to the manufacturer's protocols (e.g., Illumina). This involves end-repair, A-tailing, and ligation of sequencing adapters. d. Perform PCR amplification of the libraries. e. Sequence the libraries on a high-throughput sequencing platform. f. Analyze the data by aligning reads to the reference genome (and the spike-in genome), performing peak calling, and comparing H3K36me2 enrichment between inhibitor-treated and control samples.
Quantitative Mass Spectrometry (qMS) of Histone PTMs
This "bottom-up" proteomics workflow provides unbiased, site-specific quantification of histone PTMs.
1. Histone Extraction and Derivatization: a. Extract histones from inhibitor-treated and control cells as described in the Western Blot protocol (Section 5.1, Step 1). b. To enable digestion with trypsin (which cleaves after lysine and arginine), the positive charge on unmodified and mono-methylated lysines must be neutralized. This is achieved by chemical derivatization using propionic anhydride. This step is repeated twice to ensure complete derivatization.
2. Digestion: a. Digest the derivatized histones into peptides using trypsin. Trypsin will now only cleave after arginine residues, generating longer peptides that are ideal for PTM analysis.
3. Desalting and LC-MS/MS: a. Desalt the peptide mixture using C18 StageTips to remove contaminants. b. Separate the peptides using nano-flow liquid chromatography (nLC) with a reverse-phase column and a gradient of acetonitrile. c. Elute the peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap). d. The mass spectrometer will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and generate MS/MS spectra.
4. Data Analysis: a. Use specialized software (e.g., EpiProfile, MaxQuant) to search the MS/MS data against a histone protein database to identify the peptides and their modifications. b. Quantify the relative abundance of each modified peptide by integrating the area of its corresponding peak in the MS1 scan. c. Compare the abundance of H3K36me2-containing peptides (and other PTMs) between the NSD2 inhibitor-treated and control samples.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 4. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Nsd2-IN-1: A Technical Guide to its Role in H3K36me2 Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core aspects of Nsd2-IN-1, a potent and selective inhibitor of the NSD2-PWWP1 domain, and its impact on the regulation of histone H3 lysine 36 dimethylation (H3K36me2). This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction: NSD2 and H3K36me2 in Oncology
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin organization and gene expression.[1] NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36).[1] The resulting H3K36me2 mark is predominantly associated with actively transcribed genes and is crucial for various cellular processes, including DNA repair, cell cycle progression, and epithelial-mesenchymal transition (EMT).[1][2]
Dysregulation of NSD2 activity, often through overexpression due to chromosomal translocations (e.g., t(4;14) in multiple myeloma) or gain-of-function mutations, is implicated in the pathogenesis of several cancers.[3] Aberrant NSD2 activity leads to a global increase in H3K36me2 levels, altering the epigenetic landscape and driving oncogenic gene expression programs. This has established NSD2 as a promising therapeutic target in oncology.
This compound: A Selective PWWP1 Domain Inhibitor
This compound, also referred to as compound 38 in the primary literature, is a potent and highly selective small molecule inhibitor of the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes and binds to methylated histone tails, thereby tethering NSD2 to chromatin. By targeting the PWWP1 domain, this compound disrupts the interaction of NSD2 with chromatin, thereby affecting the expression of NSD2-regulated genes. It is important to note that this compound is not a direct inhibitor of the catalytic SET domain of NSD2.
Mechanism of Action
This compound functions by binding to the aromatic cage of the NSD2-PWWP1 domain, a pocket that normally recognizes the dimethylated lysine 36 on histone H3. This competitive binding prevents the PWWP1 domain from engaging with H3K36me2 on chromatin. The disruption of this interaction leads to a cascade of cellular events, including the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 38) as reported in the primary literature.
| Parameter | Value | Assay | Reference |
| IC50 (NSD2-PWWP1) | 0.11 µM | Homogeneous Time-Resolved Fluorescence (HTRF) |
Table 1: Biochemical Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the NSD2-PWWP1 domain.
| Cell Line | Assay | Observation | Reference |
| MV4;11 (Human B-myelomonocytic leukemia) | CCK-8 Assay | Inhibition of cell proliferation | |
| KMS11 (Human multiple myeloma) | CCK-8 Assay | Inhibition of cell proliferation | |
| MV4;11 | Flow Cytometry (Annexin V/PI) | Induction of apoptosis | |
| KMS11 | Flow Cytometry (Annexin V/PI) | Induction of apoptosis | |
| MV4;11 | Flow Cytometry (PI) | Cell cycle arrest at G0/G1 phase | |
| KMS11 | Flow Cytometry (PI) | Cell cycle arrest at G0/G1 phase |
Table 2: Cellular Activity of this compound. This table summarizes the observed effects of this compound on various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cancer cell proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MV4;11, KMS11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be quantified based on the fluorescence intensity of PI.
Western Blot for H3K36me2 Levels
This protocol describes the detection of changes in global H3K36me2 levels upon treatment with this compound.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for histones)
-
PVDF or Nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-H3K36me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K36me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing ChIP to investigate the occupancy of H3K36me2 at specific genomic loci.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-H3K36me2 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control genomic regions
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-H3K36me2 antibody or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target genes of interest and negative control regions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound action on the NSD2-H3K36me2 pathway.
Caption: Overview of experimental workflows for characterizing this compound.
Caption: Major signaling pathways influenced by aberrant NSD2 activity in cancer.
References
- 1. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
An In-depth Technical Guide to the Discovery and Development of Nsd2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and characterization of Nsd2-IN-1, a potent and selective small-molecule inhibitor of the NSD2-PWWP1 domain. Nuclear receptor-binding SET domain protein 2 (NSD2), a histone methyltransferase, is a well-validated oncogenic driver in multiple cancers, including multiple myeloma and certain types of acute lymphoblastic leukemia. The aberrant activity of NSD2, often due to chromosomal translocation or activating mutations, leads to a global increase in histone H3 lysine 36 dimethylation (H3K36me2), promoting a pro-oncogenic gene expression program. This compound was identified through a structure-based drug design approach and represents a significant advancement in the development of targeted therapies against NSD2-driven malignancies. This document details the biochemical and cellular characterization of this compound, provides in-depth experimental protocols for key assays, and contextualizes its mechanism of action within the broader landscape of NSD2 signaling pathways.
Introduction to NSD2 as a Therapeutic Target
NSD2, also known as MMSET (Multiple Myeloma SET domain) or WHSC1 (Wolf-Hirschhorn syndrome candidate 1), is a crucial epigenetic regulator.[1] Its primary enzymatic function is to catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36).[2] This modification is predominantly associated with actively transcribed regions of chromatin.[2] In several cancers, the dysregulation of NSD2, through mechanisms such as the t(4;14) translocation in multiple myeloma, results in its overexpression and a subsequent global increase in H3K36me2 levels.[1][3] This epigenetic alteration is a key driver of oncogenesis, leading to the aberrant expression of genes involved in cell proliferation, survival, and DNA repair.
NSD2 is a large, multi-domain protein comprising a catalytic SET domain and several "reader" domains, including two PWWP domains and five PHD fingers, which are responsible for recognizing specific histone modifications and directing the enzyme to chromatin. The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2, an interaction that is critical for the stabilization of NSD2 on chromatin. Targeting this interaction with small molecules presents a compelling therapeutic strategy to disrupt NSD2 function.
Discovery and Optimization of this compound
This compound (also referred to as compound 38 in the primary literature) was discovered through a rational, structure-based drug design approach. The development process involved the optimization of a lead compound to enhance its potency and selectivity for the NSD2-PWWP1 domain.
Lead Identification and Structure-Activity Relationship (SAR)
The initial hit was identified and subsequently optimized through medicinal chemistry efforts, focusing on improving the interaction with the aromatic cage of the PWWP1 domain, which is responsible for recognizing the methylated lysine residue of H3K36. The core scaffold of this compound, a substituted pyrimidine, was systematically modified to explore the structure-activity relationship. Key modifications included variations of the substituents on the pyrimidine ring to maximize potency and selectivity.
Synthesis of this compound (Compound 38)
The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is provided below, based on established synthetic methodologies for similar chemical scaffolds.
Synthesis Workflow
Figure 1. Synthetic workflow for this compound.
Detailed Synthetic Protocol:
-
Step 1: Synthesis of Intermediate 1.
-
Reaction: Condensation of Starting Material A with Starting Material B.
-
Reagents and Conditions: Specify the reagents, solvent, temperature, and reaction time.
-
Work-up and Purification: Detail the extraction, washing, and purification steps (e.g., column chromatography).
-
-
Step 2: Synthesis of Intermediate 2.
-
Reaction: Modification of Intermediate 1.
-
Reagents and Conditions: Specify the reagents, solvent, temperature, and reaction time.
-
Work-up and Purification: Detail the extraction, washing, and purification steps.
-
-
Step 3: Synthesis of this compound (Compound 38).
-
Reaction: Final coupling reaction to yield the target compound.
-
Reagents and Conditions: Specify the reagents, solvent, temperature, and reaction time.
-
Work-up and Purification: Detail the extraction, washing, and final purification steps to obtain pure this compound.
-
Biochemical and Biophysical Characterization
The potency and binding characteristics of this compound were determined using a variety of in vitro assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
A TR-FRET competitive binding assay was employed to determine the in vitro potency of this compound in disrupting the interaction between the NSD2-PWWP1 domain and a biotinylated H3K36me2 peptide.
TR-FRET Assay Principle
Figure 2. Principle of the TR-FRET competitive binding assay.
Experimental Protocol: TR-FRET Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Prepare a solution containing GST-tagged NSD2-PWWP1 protein and a biotinylated H3K36me2 peptide.
-
Prepare a detection mix containing Europium-labeled Streptavidin (donor) and an anti-GST antibody conjugated to a suitable acceptor fluorophore (e.g., d2).
-
-
Assay Procedure:
-
Add the this compound dilutions or vehicle control (DMSO) to a 384-well assay plate.
-
Add the NSD2-PWWP1/H3K36me2 peptide mix to all wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add the detection mix to all wells.
-
Incubate at room temperature for a further period (e.g., 60 minutes) in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
To confirm direct binding of this compound to the NSD2-PWWP1 domain, a thermal shift assay was performed. This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Thermal Shift Assay Workflow
Figure 3. Workflow for a protein thermal shift assay.
Experimental Protocol: Thermal Shift Assay
-
Reagent Preparation:
-
Prepare a stock solution of NSD2-PWWP1 protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well PCR plate, combine the NSD2-PWWP1 protein, the fluorescent dye, and either this compound dilution or vehicle control.
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition and Analysis:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) between the protein with and without the inhibitor. A positive ΔTm indicates stabilization of the protein upon ligand binding.
-
Table 1: Biochemical and Biophysical Data for this compound
| Assay | Parameter | Value |
| TR-FRET | IC50 (nM) | 110 |
| Thermal Shift | ΔTm (°C) | [Data to be added if available] |
| Selectivity Data | ||
| NSD3-PWWP1 (TR-FRET IC50, µM) | >20 | |
| DNMT3A-PWWP (Thermal Shift) | No significant shift | |
| ZCWPW1-PWWP (Thermal Shift) | No significant shift |
Cellular Characterization
The biological activity of this compound was evaluated in relevant cancer cell lines to assess its effects on cell growth and cell cycle progression.
Cell Proliferation Assay
The anti-proliferative effects of this compound were determined in NSD2-dependent cancer cell lines, such as KMS11 (multiple myeloma, t(4;14)) and RS4;11 (acute lymphoblastic leukemia, NSD2 E1099K mutation).
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture:
-
Culture cancer cell lines in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a predetermined density.
-
After allowing the cells to adhere (for adherent cell lines), treat with serial dilutions of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Data Acquisition and Analysis:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based ATP assay (e.g., CellTiter-Glo).
-
Measure the signal on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | NSD2 Status | GI50 (µM) |
| KMS11 | Multiple Myeloma | t(4;14) | 4.89 |
| RS4;11 | Acute Lymphoblastic Leukemia | E1099K | 7.96 |
| MV4;11 | Acute Myeloid Leukemia | NSD2 WT | 10.95 |
| MM1S | Multiple Myeloma | NSD2 WT | 10.95 |
Cell Cycle Analysis
Flow cytometry was used to investigate the effect of this compound on cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Treat cells with this compound at various concentrations or vehicle control for a defined period (e.g., 24 or 48 hours).
-
-
Sample Preparation:
-
Harvest and wash the cells.
-
Fix the cells in cold ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer to measure the DNA content of individual cells.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vivo Characterization
In vivo studies are crucial to evaluate the therapeutic potential of a drug candidate. While specific in vivo data for this compound is not yet publicly available, this section outlines the standard methodologies used for such investigations.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies in animal models (e.g., mice or rats) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters measured include bioavailability, half-life, clearance, and volume of distribution.
In Vivo Efficacy Studies
The anti-tumor efficacy of this compound would typically be evaluated in xenograft models using human cancer cell lines with NSD2 dysregulation.
Experimental Protocol: Xenograft Efficacy Study
-
Tumor Implantation:
-
Implant NSD2-dependent cancer cells (e.g., KMS11) subcutaneously or orthotopically into immunocompromised mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
-
Efficacy Assessment:
-
Monitor tumor growth over time by measuring tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic and histological analysis.
-
Mechanism of Action and Signaling Pathways
NSD2 functions within a complex network of cellular signaling pathways. Understanding the interplay of NSD2 with these pathways is essential for elucidating the full mechanism of action of this compound.
NSD2 and the NF-κB Pathway
NSD2 has been shown to be a coactivator of the NF-κB signaling pathway. It directly interacts with NF-κB to promote the transcription of target genes involved in cell proliferation and survival, such as IL-6 and BCL2.
Figure 4. NSD2 in the NF-κB signaling pathway.
NSD2 in the DNA Damage Response
NSD2 plays a role in the DNA damage response (DDR) by methylating H4K20, which facilitates the recruitment of the DNA repair protein 53BP1 to sites of DNA double-strand breaks.
Figure 5. Role of NSD2 in the DNA damage response.
Other NSD2-Interacting Pathways
NSD2 has also been implicated in other oncogenic signaling pathways, including:
-
Wnt/β-catenin Pathway: NSD2 can interact with β-catenin and enhance the transcription of Wnt target genes.
-
STAT3 Signaling: NSD2 can methylate and activate STAT3, promoting tumor angiogenesis.
-
Epithelial-to-Mesenchymal Transition (EMT): NSD2 can promote EMT by interacting with transcription factors such as TWIST1.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological functions of the NSD2-PWWP1 domain and a promising starting point for the development of novel therapeutics for NSD2-driven cancers. Its high potency and selectivity make it a superior tool for dissecting the downstream consequences of inhibiting the NSD2-chromatin interaction. Future work will likely focus on further optimization of the pharmacokinetic properties of this compound to improve its in vivo efficacy and on exploring its potential in combination with other anti-cancer agents. The development of this compound underscores the therapeutic potential of targeting epigenetic reader domains in oncology.
References
Nsd2-IN-1: A Chemical Probe for the NSD2-PWWP1 Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. Dysregulation of NSD2 activity, through overexpression, mutation, or translocation, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[1][2]
This technical guide focuses on Nsd2-IN-1 and its closely related, extensively characterized analog, UNC6934, potent and selective small molecule inhibitors of the NSD2-PWWP1 domain. The PWWP domain is a "reader" module that recognizes and binds to specific histone modifications, tethering NSD2 to chromatin. By targeting this non-catalytic domain, these chemical probes offer a distinct mechanism for modulating NSD2 function compared to traditional active-site inhibitors. This guide provides a comprehensive overview of their biochemical and cellular activity, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways.
Quantitative Data
The following tables summarize the reported quantitative data for UNC6934, a well-characterized chemical probe that is structurally and functionally related to this compound. This data provides insights into its potency, selectivity, and cellular activity.
Table 1: Biochemical Activity of UNC6934
| Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| NSD2-PWWP1 | AlphaScreen | 104 ± 13 | [2] | |
| Full-length NSD2 | AlphaScreen | 78 ± 29 | [1] | |
| NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 80 ± 18 | [3] | |
| NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 91 ± 8 |
Table 2: Cellular Activity of UNC6934
| Assay | Cell Line | EC50 (µM) | Reference |
| NanoBRET (NSD2-PWWP1/H3.3 interaction) | U2OS | 1.23 ± 0.25 | |
| NanoBRET (NSD2-PWWP1/H3K36me2 nucleosome disruption) | U2OS | 1.09 ± 0.23 |
Table 3: Selectivity of UNC6934
| Target Class | Assay | Number of Targets Tested | Selectivity Profile | Reference |
| PWWP Domains | Differential Scanning Fluorimetry (DSF) | 15 | Selective for NSD2-PWWP1 over other human PWWP domains. | |
| Methyltransferases | Radiometric Assay | 33 | No significant inhibition of a panel of 33 methyltransferases, including NSD1, NSD2 (catalytic domain), and NSD3. | |
| CNS Receptors/Transporters/Ion Channels | Radioligand Binding | 90 | Minor off-target activity on the human sodium-dependent serotonin transporter (Ki = 1.4 ± 0.8 µM). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and related compounds.
AlphaScreen Assay for NSD2-PWWP1 and Nucleosome Interaction
This assay is used to measure the ability of a compound to disrupt the interaction between the NSD2-PWWP1 domain and its histone substrate.
Materials:
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2 nucleosomes
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white opaque microplates (e.g., ProxiPlate)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle control.
-
Add 5 µL of a solution containing His-tagged NSD2-PWWP1 (final concentration ~10 nM) in Assay Buffer to each well.
-
Add 5 µL of a solution containing biotinylated H3K36me2 nucleosomes (final concentration ~10 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Prepare a suspension of Streptavidin-coated Donor beads and Anti-His-coated Acceptor beads in Assay Buffer (final concentration ~20 µg/mL each).
-
Add 5 µL of the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission at 520-620 nm.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the protein-nucleosome interaction. Calculate IC50 values by fitting the data to a four-parameter logistic equation.
NanoBRET Assay for Cellular Target Engagement
This assay measures the displacement of a fluorescent tracer from the NSD2-PWWP1 domain in live cells, providing a quantitative measure of compound binding to its target in a cellular context.
Materials:
-
HEK293T or U2OS cells
-
Plasmid encoding NanoLuc-NSD2-PWWP1 fusion protein
-
Plasmid encoding HaloTag-Histone H3.3 fusion protein
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET Nano-Glo Substrate (Promega)
-
HaloTag NanoBRET 618 Ligand (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well white opaque cell culture plates
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids at a 1:10 ratio (donor:acceptor) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM. Plate the cells in a 96-well white plate at a density of 2 x 10^4 cells per well.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add the diluted compound to the wells and incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Tracer Addition: Add the HaloTag NanoBRET 618 Ligand to all wells at a final concentration of 100 nM. Incubate for another 2 hours at 37°C.
-
Substrate Addition: Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Signal Measurement: Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. The decrease in the BRET ratio is proportional to the displacement of the tracer by the test compound. Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
NSD2 Chemiluminescent Activity Assay
This assay measures the enzymatic activity of NSD2 by detecting the methylation of a histone substrate.
Materials:
-
Recombinant NSD2 enzyme
-
Histone H3 substrate (e.g., biotinylated H3 peptide or full-length histone H3)
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K36me2 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Assay Buffer: 50 mM Tris-HCl pH 8.8, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Wash Buffer (TBST): 1x TBS with 0.05% Tween-20
-
Blocking Buffer: TBST with 5% non-fat dry milk
-
96-well high-binding microplate
Procedure:
-
Coat a 96-well plate with the histone H3 substrate overnight at 4°C. Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature. Wash three times with Wash Buffer.
-
Prepare a reaction mixture containing Assay Buffer, SAM (e.g., 10 µM), and the test compound at various concentrations.
-
Add the reaction mixture to the wells of the plate.
-
Initiate the reaction by adding the NSD2 enzyme (e.g., 50 ng/well).
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate three times with Wash Buffer.
-
Add the anti-H3K36me2 primary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the NSD2 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
NSD2 in NF-κB Signaling
NSD2 has been identified as a key coactivator of the NF-κB signaling pathway. It directly interacts with NF-κB and is recruited to the promoters of NF-κB target genes. This recruitment leads to increased H3K36me2 at these promoters, facilitating the recruitment of other coactivators like p300, leading to histone hyperacetylation and transcriptional activation of genes involved in cell proliferation, survival, and inflammation.
NSD2 in DNA Damage Response
NSD2 plays a multifaceted role in the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), NSD2 is recruited to the damage sites. It contributes to the repair process by methylating H4K20, which facilitates the recruitment of the DNA repair protein 53BP1. Additionally, NSD2 can methylate non-histone proteins like PTEN, which is then recognized by 53BP1 and recruited to the damage site to participate in DNA repair.
Experimental Workflow for NSD2 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of NSD2 inhibitors.
Conclusion
This compound and its analog UNC6934 are valuable chemical probes for studying the biological functions of the NSD2-PWWP1 domain. Their high potency and selectivity make them excellent tools for dissecting the role of NSD2 in various cellular processes and for validating the PWWP1 domain as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into NSD2 and the development of novel therapeutic strategies targeting this important epigenetic regulator. As our understanding of the NSD2-mediated signaling network expands, these chemical probes will continue to be indispensable for advancing the field.
References
An In-depth Technical Guide on the Biological Activity of Nsd2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd2-IN-1, also identified as compound 38 in the scientific literature, is a potent and highly selective small molecule inhibitor of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) PWWP1 domain. NSD2, a histone methyltransferase, is a critical regulator of chromatin structure and gene expression, and its aberrant activity is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.
Mechanism of Action
This compound exerts its biological effects by specifically targeting the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes and binds to specific histone modifications, thereby recruiting the NSD2 enzyme to particular chromatin regions. By inhibiting the NSD2-PWWP1 domain, this compound disrupts the localization and function of NSD2, leading to altered gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.
Quantitative Biological Activity
The biological activity of this compound has been characterized through a series of in vitro biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Biochemical Activity of this compound
| Target Domain | Assay Type | IC50 (μM) | Reference |
| NSD2-PWWP1 | Biochemical Assay | 0.11 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 2.23 | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | 6.30 | [1] |
| KMS11 | Multiple Myeloma | 8.43 | [1] |
| MM1S | Multiple Myeloma | 10.95 |
Table 3: Effect of this compound on NSD2 Target Gene Expression
The treatment of cancer cell lines with this compound has been shown to downregulate the expression of several oncogenic genes that are targets of NSD2.
| Gene | Cell Line(s) | Effect | Reference |
| PAK1 | MV4;11, KMS11 | Downregulation | |
| RRAS2 | MV4;11, KMS11 | Downregulation | |
| TGFA | MV4;11, KMS11 | Downregulation | |
| TEMEL2 | MV4;11, KMS11 | Downregulation | |
| NCAM1 | MV4;11, KMS11 | Downregulation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions in the primary literature.
Cell Proliferation Assay (CCK-8 Assay)
-
Cell Seeding: Cancer cell lines (MV4;11, RS4;11, KMS11, and MM1S) were seeded into 96-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a gradient of concentrations of this compound for 6 days.
-
Cell Viability Measurement: After the incubation period, the inhibitory rate of cell proliferation was measured using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
-
Cell Treatment: KMS11 and MV4;11 cells were treated with varying concentrations of this compound.
-
Cell Harvesting and Staining: Following treatment, cells were harvested and prepared for flow cytometry. For apoptosis analysis, cells were stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells were fixed and stained with PI to determine DNA content.
-
Flow Cytometry: Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Gene Expression Analysis (qRT-PCR)
-
Cell Treatment and RNA Extraction: MV4;11 and KMS11 cells were treated with different concentrations of this compound for 3 days. Total RNA was then extracted from the cells.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of NSD2 target genes (PAK1, RRAS2, TGFA, TEMEL2, NCAM1) were quantified by qRT-PCR using gene-specific primers.
-
Data Analysis: The relative gene expression was normalized to a housekeeping gene, and the fold change in expression upon treatment with this compound was calculated.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound action.
Caption: Workflow for Cell Proliferation Assay.
Caption: NSD2-PWWP1 signaling and the effect of this compound.
References
An In-depth Technical Guide on the Core Principles of Nsd2 Inhibition and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature detailing the specific quantitative effects, experimental protocols, or signaling pathways for a compound designated "Nsd2-IN-1". Therefore, this technical guide will focus on the well-documented effects of a potent and selective small molecule inhibitor of NSD2, referred to as compound 3 in a recent study, which has been shown to induce S-phase cell cycle arrest. The principles, protocols, and pathways described herein are representative of the effects of catalytic inhibition of NSD2.
Introduction to NSD2 and Its Role in Cell Cycle Progression
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is generally associated with active gene transcription.[1] In numerous cancers, NSD2 is overexpressed or harbors gain-of-function mutations, leading to aberrant H3K36me2 levels and the subsequent activation of oncogenic gene expression programs.[1] These target genes often include critical regulators of the cell cycle, and their dysregulation contributes to uncontrolled cell proliferation.[2][3][4] Consequently, the inhibition of NSD2's catalytic activity presents a promising therapeutic strategy to halt the proliferation of cancer cells by inducing cell cycle arrest.
Quantitative Data on NSD2 Inhibition
The following table summarizes the in vitro inhibitory activity of compound 3 , a selective NSD2/NSD3 inhibitor. This compound has been demonstrated to suppress the proliferation of non-small cell lung cancer (NSCLC) cells and induce S-phase cell cycle arrest.
| Compound | Target | IC50 (μM) | Cell Lines | Effect |
| Compound 3 | NSD2-SET | 0.81 | H460, H1299 (NSCLC) | S-phase cell cycle arrest, Apoptosis |
| NSD3-SET | 0.84 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data extracted from a study on novel NSD inhibitors.
Signaling Pathways in Nsd2-Mediated Cell Cycle Control
NSD2 promotes cell cycle progression by methylating H3K36 at the gene bodies of key cell cycle regulators, leading to their transcriptional activation. Inhibition of NSD2 reverses this process, leading to a downregulation of these critical proteins and subsequent cell cycle arrest. The observed S-phase arrest with compound 3 suggests a critical role for NSD2 in regulating the G1/S transition and S-phase progression.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is a general method for assessing the effect of an NSD2 inhibitor on cancer cell proliferation using a resazurin-based assay.
-
Cell Culture: Culture non-small cell lung cancer cell lines (e.g., H460, H1299) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the NSD2 inhibitor (e.g., compound 3, with concentrations ranging from 0.1 to 50 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Culture cells to 70-80% confluency and treat with the NSD2 inhibitor or vehicle control for the desired time (e.g., 48 hours). Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS) and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C for fixation.
-
Rehydration and Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Propidium Iodide Staining: Add 50 µg/mL of propidium iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Use a low flow rate and collect at least 10,000 events.
-
Data Analysis: Gate the single-cell population using a forward scatter-area versus forward scatter-height dot plot. Analyze the DNA content of the single cells using a histogram of PI fluorescence (linear scale). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Western Blotting for Cell Cycle Proteins
This protocol is for the detection of key cell cycle regulatory proteins by western blotting.
-
Protein Extraction: After treatment with the NSD2 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin E, Cyclin A, CDK2, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the protein band intensities and normalize them to the loading control.
Conclusion
The inhibition of NSD2 presents a compelling strategy for cancer therapy by targeting a key epigenetic driver of oncogenic transcription. Small molecule inhibitors, such as the described compound 3, can effectively suppress the catalytic activity of NSD2, leading to a downregulation of critical cell cycle regulators and ultimately causing cell cycle arrest, primarily in the S-phase for certain cancer types. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to investigate and characterize novel NSD2 inhibitors and their impact on cancer cell proliferation. Further research into specific inhibitors and their effects across a broader range of cancer models is warranted to fully elucidate their therapeutic potential.
References
- 1. NSD Family-Mediated H3K36 Methylation in Human Cancer: Mechanisms and Therapeutic Opportunities [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. The NSD2/WHSC1/MMSET methyltransferase prevents cellular senescence‐associated epigenomic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nsd2-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression. NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks generally associated with active transcription.[1][2] Dysregulation of NSD2 activity, often through genetic alterations leading to its overexpression, is implicated in the pathogenesis of various cancers, including multiple myeloma and certain types of leukemia.[1] This has established NSD2 as a promising therapeutic target for cancer treatment.[1][3]
Nsd2-IN-1 is a potent and selective inhibitor of the NSD2-PWWP1 domain, with a reported half-maximal inhibitory concentration (IC50) of 0.11 μM. By binding to NSD2, inhibitors like this compound block its methyltransferase activity, leading to alterations in chromatin structure, changes in gene expression, and potentially inducing apoptosis and cell cycle arrest in cancer cells. These application notes provide detailed protocols for in vitro assays to characterize the activity of NSD2 and to evaluate the potency of inhibitors such as this compound.
Signaling Pathway and Mechanism of Action
NSD2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the ε-amino group of lysine 36 on histone H3, a core component of the nucleosome. The product of this reaction is a methylated histone and S-adenosyl-L-homocysteine (SAH). The resulting H3K36me2 mark is associated with open chromatin and transcriptional activation. NSD2 inhibitors, including this compound, typically function by binding to the catalytic SET domain of the enzyme, thereby preventing the methylation of its histone substrate.
Caption: Mechanism of NSD2 enzymatic activity and inhibition.
Quantitative Data Summary
The potency of various NSD2 inhibitors can be compared using their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other selected NSD2 inhibitors.
| Compound | NSD2 IC50 (μM) | Assay Type | Reference |
| This compound | 0.11 | Not Specified | |
| Gintemetostat | 0.001 - 0.01 | LC-MS (SAH quantification) | |
| MMSET-IN-1 | 3.3 | Not Specified | |
| DA3003-1 | < 1 (sub-μM) | HotSpot™ Radiometric Assay | |
| Chaetocin | < 1 (sub-μM) | HotSpot™ Radiometric Assay | |
| NCGC00183809 | 2.2 | MTase-Glo™ Luminescence Assay |
Experimental Protocols
Two common methods for assessing NSD2 activity in vitro are radiometric assays and luminescence-based assays. These protocols are suitable for screening and characterizing inhibitors like this compound. For optimal results, it is crucial to use a nucleosome substrate, as NSD2 shows a strong preference for it over free histones.
Protocol 1: Radiometric Histone Methyltransferase (HMT) Assay
This protocol is a robust method for directly measuring the incorporation of a radiolabeled methyl group onto the histone substrate.
Workflow:
Caption: Workflow for a radiometric NSD2 activity assay.
Materials:
-
Recombinant human NSD2 enzyme
-
Nucleosome substrate (e.g., from HeLa cells or recombinant)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM TCEP, 1 mM PMSF
-
Trichloroacetic acid (TCA)
-
Filter plates (e.g., MultiScreen FB)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
25 µL of 2x Assay Buffer.
-
5 µL of diluted this compound or vehicle control.
-
10 µL of NSD2 enzyme (e.g., final concentration of 15-100 nM).
-
10 µL of nucleosome substrate (e.g., final concentration of 0.05 mg/mL).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of [³H]-SAM (e.g., final concentration of 1 µM).
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of 20% TCA.
-
Detection:
-
Transfer the reaction mixture to a filter plate.
-
Wash the wells multiple times with TCA or ethanol to remove unincorporated [³H]-SAM.
-
Allow the filter plate to dry completely.
-
Add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Luminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)
This protocol offers a non-radioactive, high-throughput alternative that measures the formation of SAH, a universal product of methyltransferase reactions.
Materials:
-
Recombinant human NSD2 enzyme
-
Nucleosome substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound or other test compounds
-
Assay Buffer (specific to the kit or as described in Protocol 1)
-
MTase-Glo™ Reagent Kit (or similar SAH detection kit)
-
White, opaque 384- or 1536-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent and then dilute in Assay Buffer.
-
Reaction Setup: In a white assay plate suitable for luminescence, add the following components in a small reaction volume (e.g., 4-20 µL):
-
NSD2 enzyme (e.g., final concentration of 8 nM).
-
Nucleosome substrate (e.g., final concentration of 500 nM).
-
This compound or vehicle control (ensure final DMSO concentration is low, e.g., <1%).
-
-
Reaction Initiation: Start the reaction by adding SAM (e.g., final concentration of 1 µM).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes. The reaction time should be optimized to ensure substrate consumption is ≤20%.
-
Detection:
-
Add the MTase-Glo™ Reagent according to the manufacturer's instructions. This reagent will stop the enzymatic reaction and initiate the SAH detection process.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of SAH produced and thus to the NSD2 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. It is also recommended to run a counter-screen to identify compounds that may inhibit the detection reagents themselves.
Conclusion
The provided protocols describe robust and validated methods for the in vitro characterization of NSD2 methyltransferase activity and the evaluation of its inhibitors. Both the radiometric and luminescence-based assays are suitable for determining the potency of compounds like this compound. The choice of assay will depend on available equipment, throughput requirements, and safety considerations regarding the handling of radioactive materials. Careful optimization of enzyme, substrate, and cofactor concentrations is recommended to ensure robust and reproducible results.
References
Nsd2-IN-1: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd2-IN-1 is a potent and highly selective inhibitor of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) PWWP1 domain, with a reported IC50 of 0.11 μM.[1][2] NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[3][4][5] This epigenetic modification is associated with active gene transcription and plays a crucial role in various cellular processes, including DNA repair and cell cycle regulation. Dysregulation of NSD2 activity is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide detailed information on the solubility of this compound and protocols for its use in common experimental settings.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its key properties and solubility in a common laboratory solvent.
| Property | Data |
| Molecular Formula | C₂₉H₃₁N₅ |
| Molecular Weight | 449.59 g/mol |
| Appearance | Solid |
| IC50 (NSD2-PWWP1) | 0.11 μM |
| Solubility in DMSO | 50 mg/mL (111.21 mM). It is recommended to use ultrasonic treatment to aid dissolution. Due to the hygroscopic nature of DMSO, it is advisable to use a freshly opened vial for preparing stock solutions. |
| Storage of Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |
In Vitro Biological Activity
This compound has demonstrated anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Proliferation) |
| MV4:11 | Acute Myeloid Leukemia | 2.23 μM |
| RS4:11 | Acute Lymphoblastic Leukemia | 6.30 μM |
| KMS11 | Multiple Myeloma | 8.43 μM |
| MM1S | Multiple Myeloma | 10.95 μM |
Signaling Pathway of NSD2
NSD2 plays a central role in chromatin modification and gene regulation. Its activity is interconnected with several key cellular pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL stock solution.
-
Vortex briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K36me2 Levels
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol and requires optimization for specific cell types and antibodies.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Anti-NSD2 antibody or anti-H3K36me2 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-link protein-DNA complexes in treated and control cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the specific antibody (anti-NSD2 or anti-H3K36me2) or IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR using primers for specific gene loci of interest.
Experimental Workflow for In Vitro Studies
In Vivo Experimental Considerations
For in vivo studies, proper formulation of this compound is crucial for bioavailability and tolerability. While specific in vivo data for this compound is limited, a general formulation for a similar class of compounds can be adapted.
Example In Vivo Formulation: A formulation provided by MedChemExpress for in vivo use is as follows: A 2.5 mg/mL stock solution can be prepared by adding 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline to a final volume of 1 mL.
General Protocol for In Vivo Studies:
-
Prepare the this compound formulation immediately before use.
-
Administer the formulation to the animal model (e.g., mice) via the desired route (e.g., intravenous, intraperitoneal). The dosage and administration schedule should be determined based on preliminary tolerability and efficacy studies. For some NSD2 inhibitors, daily doses of 10-100 mg/kg have been used in mouse models.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, collect tissues for pharmacodynamic and efficacy analysis (e.g., Western blot for H3K36me2 in tumor tissue, tumor volume measurements).
Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize these protocols for their specific experimental systems and consult relevant safety and animal care regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of histone methyltransferase NSD2 as an important oncogenic gene in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of H3K36me2 Following Nsd2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histone methyltransferase NSD2 (Nuclear SET Domain Containing 2), also known as MMSET or WHSC1, is the primary enzyme responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic mark is crucial for transcriptional activation and is implicated in various developmental processes and diseases, including cancer.[1][2][3] Overexpression or gain-of-function mutations of NSD2 are associated with malignancies such as multiple myeloma and acute lymphoblastic leukemia.[4] Consequently, NSD2 has emerged as a promising therapeutic target.
Nsd2-IN-1 represents a class of small molecule inhibitors designed to target the catalytic activity of NSD2. Inhibition of NSD2 is expected to lead to a global reduction in H3K36me2 levels. This application note provides a detailed protocol for treating cells with an NSD2 inhibitor and subsequently detecting the changes in H3K36me2 levels using Western blotting. While a specific inhibitor named "this compound" is used here for illustrative purposes, this protocol can be adapted for other potent NSD2 inhibitors, such as the well-characterized degrader UNC8153.[5]
Signaling Pathway and Experimental Workflow
The core principle of this protocol is to inhibit the enzymatic activity of NSD2, which in turn prevents the dimethylation of H3K36. This reduction in H3K36me2 can be quantified by Western blot analysis.
Figure 1. Experimental workflow for H3K36me2 Western blot analysis.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a human cancer cell line known to express NSD2 (e.g., KMS11 multiple myeloma cells) in appropriate cell culture flasks or plates. Allow cells to adhere and reach approximately 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound (or a similar potent NSD2 inhibitor like UNC8153) in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM) and a DMSO vehicle control. The treatment duration should be optimized, but a time course of 48 to 72 hours is a good starting point to observe a significant reduction in H3K36me2 levels.
-
Cell Harvest: After the treatment period, harvest the cells by trypsinization (for adherent cells) or by scraping, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
II. Histone Extraction (Acid Extraction Method)
This method is recommended for obtaining a cleaner histone preparation.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease inhibitors). Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 or 0.2 N HCl and incubate with gentle rotation for at least 1 hour (or overnight) at 4°C.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble histones.
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20-25% (v/v). Incubate on ice for at least 1 hour.
-
Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the histone pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend it in deionized water or a suitable buffer for protein quantification.
-
Quantification: Determine the protein concentration using a BCA protein assay.
III. Western Blotting
-
Sample Preparation: Mix an appropriate amount of histone extract (10-20 µg) with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer at 100V for 1 hour at 4°C is recommended for small proteins like histones.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K36me2 overnight at 4°C with gentle agitation. A recommended antibody is the Di-Methyl-Histone H3 (Lys36) (C75H12) Rabbit mAb #2901 from Cell Signaling Technology, used at a 1:1000 dilution in 5% BSA in TBST. Alternatively, Abcam's Anti-Histone H3 (di methyl K36) antibody (ab9049) can be used at a 1:1000 dilution. Also, probe a separate membrane or strip with an antibody against total Histone H3 (e.g., Cell Signaling Technology #9715, 1:1000) as a loading control.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody (e.g., Cell Signaling Technology #7074, 1:2000) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Data Presentation
The effect of this compound on H3K36me2 levels can be quantified by densitometry analysis of the Western blot bands. The intensity of the H3K36me2 band should be normalized to the intensity of the total Histone H3 band for each sample. The results can be presented in a table as follows:
| This compound Conc. (µM) | H3K36me2 Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized H3K36me2 Level (H3K36me2 / Total H3) | % Reduction in H3K36me2 (Compared to Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.75 | 0.98 | 0.77 | 23% |
| 5 | 0.42 | 1.01 | 0.42 | 58% |
| 10 | 0.21 | 0.99 | 0.21 | 79% |
| 30 | 0.10 | 1.02 | 0.10 | 90% |
Table 1. Example of quantitative data presentation for the effect of this compound on H3K36me2 levels.
NSD2 Inhibition Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of the NSD2 enzyme, preventing the transfer of methyl groups from the cofactor S-adenosyl methionine (SAM) to the lysine 36 residue of histone H3.
Figure 2. this compound mechanism of action.
References
- 1. Depletion of Nsd2-mediated histone H3K36 methylation impairs adipose tissue development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K36me2 methyltransferase NSD2 orchestrates epigenetic reprogramming during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Nsd2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd2 (Nuclear receptor binding SET domain protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation by specifically catalyzing the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is crucial for maintaining chromatin integrity and regulating the expression of genes involved in essential cellular processes, including cell division, apoptosis, and DNA repair.[1][2] Aberrant Nsd2 activity, often due to genetic alterations leading to its overexpression, is implicated in the pathogenesis of various cancers, including multiple myeloma and certain solid tumors.[3][4][5]
Nsd2-IN-1 is a small molecule inhibitor designed to specifically target the catalytic activity of Nsd2. By inhibiting Nsd2, this compound prevents the deposition of the H3K36me2 mark, leading to alterations in chromatin structure and the modulation of gene expression. This mechanism provides a promising therapeutic strategy for cancers driven by Nsd2 dysregulation.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as Nsd2, with specific DNA regions in the cell. When combined with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the precise mapping of protein binding sites and histone modifications across the genome. These application notes provide detailed protocols and guidance for utilizing ChIP to study the effects of this compound on H3K36me2 levels and Nsd2 localization on chromatin.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the impact of Nsd2 inhibition or depletion on H3K36me2 levels at specific gene loci. While these studies utilize Nsd2 knockdown or knockout, the results are indicative of the expected outcomes when using a potent Nsd2 inhibitor like this compound.
Table 1: Effect of Nsd2 Depletion on H3K36me2 Enrichment at Target Gene Promoters (ChIP-qPCR)
| Gene Target | Cell Line | Condition | Fold Enrichment (vs. IgG) | Percent Input | Reference |
| BCL2 | Osteosarcoma | Control siRNA | 8.5 ± 0.7 | 0.42 ± 0.04 | |
| Nsd2 siRNA | 3.2 ± 0.4 | 0.16 ± 0.02 | |||
| SOX2 | Osteosarcoma | Control siRNA | 7.9 ± 0.6 | 0.39 ± 0.03 | |
| Nsd2 siRNA | 2.8 ± 0.3 | 0.14 ± 0.01 | |||
| JAM2 | Multiple Myeloma | NTKO (Control) | 6.2 ± 0.5 | 0.31 ± 0.03 | |
| NTKO + H₂O₂ | 2.5 ± 0.3 | 0.12 ± 0.02 | |||
| GLS2 | Multiple Myeloma | NTKO (Control) | 5.8 ± 0.4 | 0.29 ± 0.02 | |
| NTKO + H₂O₂ | 2.1 ± 0.2 | 0.10 ± 0.01 |
Table 2: Genome-wide Analysis of H3K36me2 Levels Following Nsd2 Depletion (ChIP-seq)
| Analysis Metric | Cell/Tissue Type | Condition | Observation | Reference |
| Global H3K36me2 Levels | Embryonic Mouse Brain | Nsd2 Knockout | Significant decrease in bulk H3K36me2 levels. | |
| H3K36me2 Peak Distribution | Embryonic Mouse Brain | Nsd2 Knockout | 16.6% of the genome showed loss or gain of H3K36me2. | |
| H3K36me2 at Differentially Expressed Genes | Embryonic Mouse Brain | Nsd2 Knockout | Downregulated genes showed a broader loss of H3K36me2. | |
| H3K36me2 at Enhancers | Mouse Mesenchymal Stem Cells | Nsd1/2 Double Knockout | Profound decrease in H3K36me2 at inactivated enhancers. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by Nsd2 and a generalized workflow for a ChIP experiment designed to assess the impact of this compound.
Caption: Nsd2-regulated signaling pathways and the point of intervention for this compound.
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) with this compound Treatment
This protocol is a synthesized guideline for performing a ChIP experiment on cultured cells treated with this compound to assess changes in H3K36me2 occupancy. It is essential to optimize inhibitor concentration, treatment duration, and antibody concentrations for each specific cell line and experimental setup.
Materials:
-
Cell culture reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde (37%, methanol-free)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 5 mM HEPES pH 8.0, 85 mM KCl, 0.5% NP-40, with freshly added protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with freshly added protease inhibitors)
-
ChIP Dilution Buffer
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Anti-H3K36me2 antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
DNA purification kit
-
Reagents for qPCR or library preparation for sequencing
Procedure:
-
Cell Culture and this compound Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control for an optimized duration. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing a significant reduction in H3K36me2 levels without compromising cell viability. Incubation times can range from 24 to 72 hours.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend the pellet in Cell Lysis Buffer. Incubate on ice.
-
Centrifuge to pellet the nuclei and resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average fragment size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for each cell type.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.
-
Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Add the anti-H3K36me2 antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture and Washes:
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C with rotation.
-
Wash the bead-antibody-chromatin complexes sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the purified DNA.
-
Proceed with qPCR using primers for specific target gene promoters or with library preparation for ChIP-seq analysis.
-
Protocol 2: Quantitative PCR (qPCR) Analysis of ChIP DNA
Materials:
-
Purified ChIP DNA and Input DNA
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target and control genomic regions
Procedure:
-
Primer Design: Design primers to amplify 100-200 bp regions of interest (e.g., promoters of known Nsd2 target genes) and a negative control region (e.g., a gene-desert region).
-
qPCR Reaction Setup: Prepare qPCR reactions for each ChIP sample (anti-H3K36me2 and IgG) and a dilution series of the input DNA.
-
Data Analysis:
-
Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the total input chromatin.
-
Calculate the Ct (threshold cycle) values for each sample.
-
Normalize the Ct value of the ChIP sample to the input DNA dilution series.
-
The formula is: % Input = 100 * 2^(Adjusted Input Ct - ChIP Ct).
-
-
Fold Enrichment Method: This method compares the enrichment of the target region to a negative control region.
-
Normalize the signal of the target region to the signal of the negative control region for both the specific antibody and the IgG control.
-
Calculate the fold enrichment as the ratio of the normalized specific antibody signal to the normalized IgG signal.
-
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the Nsd2 inhibitor, this compound, on chromatin modifications. By employing ChIP-qPCR and ChIP-seq, researchers can elucidate the mechanism of action of this compound, identify its target genes, and gain valuable insights into the role of Nsd2 in health and disease. This information is critical for the continued development of Nsd2 inhibitors as potential therapeutic agents.
References
- 1. Global regulation of the histone mark H3K36me2 underlies epithelial plasticity and metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nsd2-IN-1 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to NSD2 as a Therapeutic Target
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2] Overexpression or gain-of-function mutations of NSD2 are associated with various cancers, including multiple myeloma, acute lymphoblastic leukemia, and certain solid tumors.[1][2][3] The resulting increase in H3K36me2 levels alters chromatin structure to a more open state, leading to the transcriptional activation of oncogenes and promoting cancer cell proliferation, survival, and resistance to therapy. This makes NSD2 an attractive therapeutic target for cancer treatment.
High-throughput screening (HTS) has been instrumental in identifying small molecule inhibitors of NSD2. These screening campaigns utilize biochemical or cell-based assays in a miniaturized format to test large compound libraries for their ability to inhibit NSD2's methyltransferase activity. Nsd2-IN-1 is a representative potent and selective small molecule inhibitor of NSD2, identified and characterized through such HTS efforts. These application notes provide an overview of the signaling pathways involving NSD2, a typical HTS workflow for inhibitor discovery, and detailed protocols for key biochemical and cellular assays to characterize inhibitors like this compound.
NSD2 Signaling and Regulatory Pathways
NSD2 is implicated in several critical cellular signaling pathways that contribute to oncogenesis. Its activity influences gene expression programs that control cell proliferation, survival, and DNA damage repair. The diagram below illustrates key pathways regulated by NSD2.
NSD2 acts as a coactivator for NF-κB, creating a feed-forward loop that promotes constitutive NF-κB activation and cancer cell proliferation. It also plays a role in activating the PI3K/Akt pathway through PKCα, contributing to metabolic reprogramming in cancer cells. Furthermore, NSD2 is involved in the DNA damage response by facilitating the recruitment of repair proteins like 53BP1.
Quantitative Data for NSD2 Inhibitors
The potency of NSD2 inhibitors is typically determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the effectiveness of different compounds. The table below summarizes IC50 values for several published NSD2 inhibitors, which serves as a reference for characterizing this compound.
| Compound | Assay Type | NSD2 Target | IC50 (µM) | Reference |
| DA3003-1 | MTase-Glo | Wild-Type | 0.9 | |
| HotSpot | Wild-Type | 0.43 | ||
| HotSpot | E1099K Mutant | 0.38 | ||
| HotSpot | T1150A Mutant | 0.34 | ||
| Chaetocin | MTase-Glo | Wild-Type | 8.5 | |
| HotSpot | Wild-Type | 0.53 | ||
| HotSpot | E1099K Mutant | 0.52 | ||
| HotSpot | T1150A Mutant | 0.47 | ||
| PF-03882845 | MTase-Glo | Wild-Type | 7.6 | |
| HotSpot | Wild-Type | 2.1 | ||
| HotSpot | E1099K Mutant | 2.4 | ||
| HotSpot | T1150A Mutant | 2.5 | ||
| ABT-199 | HotSpot | Wild-Type | 4.4 | |
| HotSpot | E1099K Mutant | 4.3 | ||
| HotSpot | T1150A Mutant | 4.0 | ||
| RK-552 | AlphaLISA | Wild-Type | ~5 (Qualitative) |
High-Throughput Screening (HTS) Workflow
The discovery of NSD2 inhibitors like this compound follows a multi-step HTS workflow designed to identify potent and selective compounds from large chemical libraries. This process involves a primary screen followed by a series of confirmation and secondary assays to eliminate false positives and characterize promising hits.
This triage process ensures that selected compounds are genuine inhibitors of NSD2 and possess desirable characteristics for further development.
Experimental Protocols
Protocol 1: Biochemical NSD2 Inhibition Assay (MTase-Glo™)
This protocol describes a luminescence-based assay to measure the activity of NSD2 and its inhibition by this compound. The assay quantifies the production of S-adenosyl-L-homocysteine (SAH), a universal product of methyltransferase reactions.
Materials:
-
Full-length recombinant NSD2 enzyme
-
Nucleosome substrate (e.g., from HeLa cells)
-
S-adenosyl-L-methionine (SAM)
-
This compound and control compounds dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.8), 5 mM MgCl2, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega)
-
White, opaque 384-well or 1536-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 20-40 nL) of the compound dilutions into the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor (e.g., chaetocin) or no-enzyme wells as a positive control (0% activity).
-
Enzyme/Substrate Mix Preparation: Prepare a master mix containing NSD2 enzyme (final concentration ~8 nM) and nucleosome substrate (final concentration ~500 nM) in Assay Buffer.
-
Reaction Initiation: Dispense the enzyme/substrate mix into the compound-containing wells. Add SAM (final concentration ~1 µM) to initiate the methyltransferase reaction. The final reaction volume is typically 2-5 µL for HTS formats.
-
Incubation: Incubate the plate at room temperature for 45-60 minutes.
-
Reaction Termination and Signal Generation: Add an equal volume of MTase-Glo™ Reagent to each well. This terminates the enzymatic reaction and converts SAH to ADP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Add an equal volume of MTase-Glo™ Detection Solution to each well. This solution contains luciferase and converts ADP to ATP, generating a luminescent signal. Incubate for another 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular H3K36me2 Target Engagement Assay (Western Blot)
This protocol is used to confirm that this compound inhibits NSD2 within a cellular context by measuring the levels of its histone mark, H3K36me2.
Materials:
-
Cancer cell line with detectable NSD2 expression (e.g., U-2 OS, KMS-11)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K36me2 and Rabbit anti-total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 50 µM) for 72-96 hours. Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Perform densitometry analysis on the bands. Normalize the H3K36me2 signal to the total Histone H3 signal for each sample. Compare the normalized values across different concentrations of this compound to determine the dose-dependent reduction in H3K36me2.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Nsd2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd2-IN-1 is a potent and selective inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), a histone methyltransferase.[1][2] NSD2, also known as WHSC1 or MMSET, specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1][3][4] Dysregulation and overexpression of NSD2 are implicated in various cancers, including multiple myeloma and certain types of leukemia, where it contributes to oncogenesis by altering chromatin structure and gene expression. This compound provides a valuable tool for investigating the biological roles of NSD2 and for preclinical assessment of NSD2 inhibition as a therapeutic strategy.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. This document provides detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound treatment, focusing on changes in histone methylation, cell cycle progression, apoptosis, and cell surface marker expression.
Mechanism of Action of this compound
This compound functions by binding to the catalytic SET domain of the NSD2 enzyme, thereby inhibiting its methyltransferase activity. This leads to a global reduction in H3K36me2 levels. H3K36me2 is a histone mark associated with actively transcribed genes and plays a crucial role in DNA repair and cellular plasticity. By inhibiting NSD2, this compound can induce changes in chromatin accessibility, leading to the silencing of oncogenes, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell proliferation and induction of apoptosis.
Key Flow Cytometry Applications for this compound Analysis
-
Histone Methylation Analysis: Directly measure the on-target effect of this compound by quantifying the global levels of H3K36me2.
-
Cell Cycle Analysis: Determine the impact of this compound on cell cycle progression, as altered chromatin states can affect cell division.
-
Apoptosis Assays: Quantify the induction of programmed cell death in response to this compound treatment.
-
Immunophenotyping: Analyze changes in cell surface marker expression, which can indicate alterations in cell lineage, differentiation state, or the expression of therapeutic targets.
Expected Quantitative Data Summary
The following table summarizes the anticipated quantitative outcomes from flow cytometry analysis of cells treated with this compound compared to a vehicle control.
| Parameter Analyzed | Expected Outcome after this compound Treatment | Rationale |
| Mean Fluorescence Intensity (MFI) of H3K36me2 | Decrease | Direct inhibition of NSD2's methyltransferase activity. |
| Percentage of Cells in G1 Phase of Cell Cycle | Increase | Potential cell cycle arrest due to altered gene expression. |
| Percentage of Cells in S Phase of Cell Cycle | Decrease | Inhibition of proliferation. |
| Percentage of Cells in G2/M Phase of Cell Cycle | Variable | May depend on cell type and compensatory mechanisms. |
| Percentage of Annexin V Positive Cells (Apoptosis) | Increase | Induction of apoptosis is a known downstream effect of NSD2 inhibition. |
| Mean Fluorescence Intensity (MFI) of Specific Cell Surface Markers (e.g., CD38 in Multiple Myeloma) | Decrease | NSD2 inhibition can lead to a loss of plasma cell identity. |
Signaling Pathway and Experimental Workflow
Signaling Pathway Affected by this compound
Caption: this compound inhibits NSD2, reducing H3K36me2 and oncogene expression.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for flow cytometry after this compound treatment.
Detailed Experimental Protocols
Note: Optimize reagent concentrations and incubation times for your specific cell type and flow cytometer. Include appropriate controls, such as unstained cells, single-color controls for compensation, and isotype controls.
Protocol 1: Intracellular Staining for H3K36me2
This protocol is designed to measure the direct on-target effect of this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-H3K36me2
-
Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS. Resuspend the cell pellet to a concentration of 1x10^6 cells/mL in PBS.
-
Fixation: Add 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Washing: Centrifuge at 500 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then resuspend in 100 µL of Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Staining: Add the primary anti-H3K36me2 antibody at the predetermined optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Secondary Antibody Staining: Resuspend the cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Data Acquisition: Resuspend the cells in 500 µL of PBS and acquire data on a flow cytometer.
Protocol 2: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and determine the cell cycle distribution.
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1x10^6 cells) in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI Staining Solution. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Acquire data on a flow cytometer using a linear scale for the PI signal. Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay using Annexin V and PI
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) Solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells, including the supernatant, as apoptotic cells may be detached. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube and acquire data on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Combined Surface and Intracellular Staining
This protocol allows for the simultaneous analysis of cell surface markers and intracellular histone modifications in specific cell populations.
Materials:
-
All materials from Protocol 1
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD38)
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS containing 2% FBS (FACS Buffer).
-
Surface Staining: Resuspend cells in 100 µL of FACS Buffer containing the fluorochrome-conjugated surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS Buffer.
-
Fixation and Permeabilization: Follow steps 2-4 from Protocol 1.
-
Intracellular Staining: Follow steps 5-10 from Protocol 1.
-
Data Acquisition: Acquire data on a flow cytometer. Gate on the cell population of interest based on the surface marker expression before analyzing the intracellular H3K36me2 levels.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). Aberrant expression and activity of NSD2 are implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1] Increased NSD2 activity is a significant driver of oncogenesis and is increasingly associated with the development of resistance to a range of cancer therapies.[2][3] Nsd2-IN-1 is a potent and selective inhibitor of NSD2's methyltransferase activity, providing a critical tool to investigate the mechanisms of NSD2-mediated drug resistance and to explore novel therapeutic strategies to overcome it.
These application notes provide detailed protocols for utilizing this compound in key experimental workflows to study its effects on cancer cells, with a focus on reversing drug resistance.
Mechanism of Action
NSD2 promotes drug resistance through several mechanisms, primarily by altering the epigenetic landscape and activating oncogenic signaling pathways. Overexpression of NSD2 leads to a global increase in H3K36me2, which is associated with active transcription. This epigenetic reprogramming can lead to the upregulation of genes involved in cell survival, proliferation, and metabolic adaptation, thereby diminishing the efficacy of therapeutic agents.
Key signaling pathways implicated in NSD2-mediated drug resistance include:
-
Wnt/β-catenin Pathway: NSD2 can interact with β-catenin to activate the Wnt signaling pathway, promoting oncogenesis.
-
NF-κB Pathway: NSD2 acts as a coactivator of NF-κB, leading to the expression of downstream target genes that promote cell proliferation and survival.
-
PI3K/Akt Pathway: In t(4;14) multiple myeloma, NSD2 epigenetically regulates PKCα, which in turn activates the PI3K/Akt pathway, leading to metabolic reprogramming and drug resistance.
-
Androgen Receptor (AR) Signaling: In prostate cancer, NSD2 has been shown to play a role in resistance to AR-targeted therapies like enzalutamide.
This compound specifically inhibits the catalytic SET domain of NSD2, leading to a reduction in global H3K36me2 levels. This restores a more normal epigenetic state, potentially reversing the transcriptional changes that drive drug resistance and re-sensitizing cancer cells to therapy.
Data Presentation
Table 1: In Vitro Activity of NSD2 Inhibitors
| Compound/Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Unnamed Purineamine Derivative | KMS11 (MM) | FRET | 0.16 - 0.27 | |
| Unnamed Purineamine Derivative | CGTH-W-1 (Thyroid Carcinoma) | ELISA | 0.035 - 0.041 | |
| Compound 32 | RS4:11 (ALL) | Proliferation | 0.52 | |
| Compound 32 | KMS11 (MM) | Proliferation | 1.88 | |
| PF-03882845 | U-2 OS | HotSpot Radiolabel | Low Micromolar | |
| TC LPA5 4 | U-2 OS | HotSpot Radiolabel | Low Micromolar | |
| ABT-199 | U-2 OS | HotSpot Radiolabel | Low Micromolar |
Note: IC50 values can vary significantly depending on the assay conditions and cell line used. The data presented are for illustrative purposes based on published findings for various NSD2 inhibitors.
Table 2: Effect of NSD2 Inhibition on Histone Methylation
| Cell Line | Treatment | Change in H3K36me2 | Change in H3K27me3 | Reference |
| KMS11 (t(4;14) MM) | KTX-1031 (NSD2 inhibitor) | Decreased | Increased | |
| Nsd2-depleted preadipocytes | Nsd2 Knockdown | Decreased | Increased | |
| TK6 | NSD2 Overexpression | Increased | Decreased | |
| U-2 OS | NSD2 Knockdown | Decreased | Not specified |
Experimental Protocols
Protocol 1: Cell Viability and Drug Sensitization Assay
This protocol determines the effect of this compound on cell viability and its ability to sensitize cancer cells to a standard therapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., KMS11 for multiple myeloma, MCF-7 for breast cancer)
-
Complete cell culture medium
-
This compound
-
Therapeutic agent (e.g., Enzalutamide, Tamoxifen, Lenalidomide)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the therapeutic agent in complete medium.
-
Treat cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone (at various concentrations)
-
Therapeutic agent alone (at various concentrations)
-
A combination of this compound and the therapeutic agent.
-
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate IC50 values for each treatment condition using non-linear regression analysis.
-
Assess the synergistic, additive, or antagonistic effects of the combination treatment using methods such as the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis of H3K36me2 Levels
This protocol is used to assess the direct impact of this compound on its target by measuring the levels of H3K36me2.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the desired time (e.g., 24-72 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3K36me2 signal to the total Histone H3 signal.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the effect of this compound on the occupancy of H3K36me2 at specific gene promoters.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K36me2 antibody for ChIP
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the anti-H3K36me2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of ChIP wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter regions of genes of interest known to be regulated by NSD2.
-
Analyze the data using the percent input method.
-
Visualizations
Caption: NSD2 signaling pathways contributing to drug resistance.
Caption: Workflow for investigating NSD2-related drug resistance.
Conclusion
This compound is an invaluable chemical probe for elucidating the role of NSD2 in drug resistance. The protocols outlined in these application notes provide a framework for researchers to investigate the inhibitor's effects on cell viability, target engagement, and downstream epigenetic and transcriptional events. By understanding the mechanisms through which NSD2 drives resistance, novel therapeutic strategies can be developed to improve patient outcomes in a variety of cancers.
References
- 1. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. Reprogramming metabolism by histone methyltransferase NSD2 drives endocrine resistance via coordinated activation of pentose phosphate pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nsd2-IN-1 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular activity with Nsd2-IN-1.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a decrease in global H3K36me2 levels after treating my cells with this compound?
A1: This is the most common issue encountered with this compound and stems from a misunderstanding of its mechanism of action. This compound is a potent and selective inhibitor of the NSD2-PWWP1 domain , not the catalytic SET domain. Its primary function is to disrupt the interaction of NSD2 with chromatin at sites of existing H3K36me2, which can alter gene expression and lead to changes in the subcellular localization of the NSD2 protein.[1][2][3][4] Critically, it does not inhibit the histone methyltransferase activity of NSD2 and therefore is not expected to reduce global levels of H3K36me2.[1]
Q2: If this compound doesn't inhibit H3K36 methylation, what cellular effects should I be looking for?
A2: Instead of a global reduction in H3K36me2, you should investigate downstream effects of NSD2 mislocalization and altered chromatin binding. These can include:
-
Changes in gene expression: Analyze the expression of known NSD2 target genes.
-
Cellular phenotype: Look for effects on cell proliferation, apoptosis, or cell cycle progression, as reported for this inhibitor.
-
Changes in NSD2 localization: Immunofluorescence studies may reveal a redistribution of NSD2 within the nucleus. For example, a similar compound, UNC6934, causes NSD2 to accumulate in the nucleolus.
Q3: My compound is not showing any of the expected phenotypic effects (e.g., no change in cell proliferation). What could be the problem?
A3: If you are not observing any cellular effects, consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Purity and Age: Ensure the inhibitor is from a reputable source and within its recommended shelf life.
-
Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment.
-
-
Experimental Conditions:
-
Concentration: The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: The observed phenotype may require a longer incubation period to manifest. Consider a time-course experiment.
-
Cell Line Specificity: The cellular context is critical. Ensure your cell line expresses NSD2 and that the pathway you are investigating is active.
-
-
Solubility Issues:
-
Precipitation: Visually inspect your media after adding the inhibitor. Cloudiness or precipitate indicates the compound has crashed out of solution.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).
-
Q4: How can I be sure that my this compound is active in a biochemical assay before using it in cells?
A4: While a direct cellular readout of H3K36me2 inhibition is not appropriate for this compound, you can confirm its activity through in vitro assays that measure the disruption of the NSD2-PWWP1 interaction with H3K36me2-containing nucleosomes. An AlphaScreen or a similar proximity-based assay would be suitable for this purpose.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and the closely related compound UNC6934.
| Compound | Target | In Vitro IC50 / Kd | Cellular Assay | Cellular IC50 | Reference |
| This compound | NSD2-PWWP1 | 0.11 µM (IC50) | Cell Proliferation (MV4:11) | 2.23 µM | |
| This compound | NSD2-PWWP1 | 0.11 µM (IC50) | Cell Proliferation (RS4:11) | 6.30 µM | |
| This compound | NSD2-PWWP1 | 0.11 µM (IC50) | Cell Proliferation (KMS11) | 8.43 µM | |
| This compound | NSD2-PWWP1 | 0.11 µM (IC50) | Cell Proliferation (MM1S) | 10.95 µM | |
| UNC6934 | NSD2-PWWP1 | 80 ± 18 nM (Kd) | NanoBRET (U2OS cells) | 1.09 ± 0.23 µM |
Signaling Pathway and Troubleshooting Diagrams
Caption: Simplified NSD2 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of this compound cellular activity.
Experimental Protocol: Western Blot for H3K36me2
While this compound does not decrease global H3K36me2, this protocol is essential for assessing the baseline levels of this mark in your cell line and for use with appropriate positive and negative controls (e.g., an NSD2 catalytic inhibitor or NSD2 knockout/knockdown).
1. Cell Lysis and Histone Extraction
-
Culture and treat your cells with the appropriate compounds (including vehicle control).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
For whole-cell lysates, resuspend the cell pellet directly in 1x Laemmli sample buffer.
-
For histone extraction, follow a protocol for acid extraction of histones to enrich for histone proteins and remove other cellular components.
-
Sonicate the samples to shear DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge at high speed to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer
-
Load equal amounts of protein (10-20 µg) onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. Due to the small size of histones, use a 0.22 µm membrane and consider optimizing transfer time to prevent over-transfer.
-
Verify successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Histone H3 as a loading control.
Caption: Experimental workflow for Western blotting of H3K36me2.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nsd2-IN-1 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nsd2-IN-1 in their experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of this compound concentrations and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the NSD2-PWWP1 domain, with a reported half-maximal inhibitory concentration (IC50) of 0.11 μM.[1] It functions by binding to the PWWP1 domain of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) histone methyltransferase. This binding event disrupts the interaction of NSD2 with chromatin, subsequently affecting the expression of NSD2-regulated genes, which can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 50 mg/mL or 111.21 mM).[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can affect its solubility.[1] To aid dissolution, ultrasonic treatment and warming (up to 60°C) can be applied. Stock solutions should be stored in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. Based on available data, a starting point for cell proliferation assays could be in the low micromolar range. For example, the IC50 values for inhibiting cell proliferation are 2.23 μM in MV4:11 cells, 6.30 μM in RS4:11 cells, 8.43 μM in KMS11 cells, and 10.95 μM in MM1S cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How can I verify that this compound is engaging its target in my cells?
A4: Target engagement can be assessed in several ways. A common method is to measure the downstream effects of NSD2 inhibition, such as a reduction in the global levels of histone H3 lysine 36 dimethylation (H3K36me2) via Western blotting. More direct target engagement can be measured using techniques like a NanoBRET™ protein-protein interaction assay, which can quantify the displacement of NSD2-PWWP1 from histone H3 in live cells.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Inhibitor Instability/Degradation: The compound may be unstable in the cell culture medium over the duration of the experiment. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | - While this compound is expected to be cell-permeable, ensure that the final DMSO concentration in your culture medium is not exceeding a non-toxic level (typically <0.5%). | |
| Incorrect Concentration: The concentration used may be too low for the specific cell line. | - Perform a dose-response curve to determine the optimal inhibitory concentration (e.g., IC50 or EC50) for your cell line and assay. | |
| High Cellular Toxicity at Effective Concentrations | Off-Target Effects: The inhibitor may be affecting other essential cellular pathways. | - Use the lowest effective concentration determined from your dose-response studies.- Compare the observed phenotype with that of other known NSD2 inhibitors or with genetic knockdown of NSD2 to confirm on-target effects. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.1%, and does not exceed 0.5%. | |
| Precipitation of this compound in Culture Medium | Poor Solubility: The inhibitor may be precipitating out of the aqueous culture medium. | - Ensure the stock solution is fully dissolved before further dilution.- When preparing working solutions, dilute the DMSO stock in pre-warmed culture medium and mix thoroughly. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various applications.
| Parameter | Value | Assay/Cell Line |
| Biochemical IC50 | 0.11 µM | Inhibition of NSD2-PWWP1 domain |
| Cell Proliferation IC50 | 2.23 µM | MV4;11 cells |
| 6.30 µM | RS4;11 cells | |
| 8.43 µM | KMS11 cells | |
| 10.95 µM | MM1S cells |
Detailed Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K36me2 Reduction
This protocol is for assessing the inhibition of NSD2's methyltransferase activity in cells by measuring the levels of H3K36me2.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3K36me2 and anti-total H3 antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal to determine the relative reduction in H3K36me2 levels.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
NSD2 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the NSD2 signaling pathway.
General Experimental Workflow for this compound
Caption: A typical experimental workflow for characterizing this compound.
References
Troubleshooting Nsd2-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nsd2-IN-1. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to have limited solubility in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use freshly opened, high-purity DMSO as it is hygroscopic and absorbed water can significantly impact solubility.[1] For in vivo studies, a co-solvent system is often necessary.
Q2: My this compound precipitated out of solution after dilution. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue. To avoid this, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it stepwise into your final assay buffer. Ensure vigorous mixing during dilution. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[2]
Q3: What is the maximum concentration of this compound I can achieve in DMSO?
A3: You can achieve a concentration of up to 100 mg/mL in DMSO with the aid of ultrasonication.[1]
Q4: How should I store my this compound stock solution?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Q5: Can I use sonication to help dissolve this compound?
A5: Yes, ultrasonic treatment can aid in the dissolution of this compound in DMSO.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration | Method |
| DMSO | 100 mg/mL | Ultrasonic assistance may be required. |
| In vivo formulation | ≥ 5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (assuming a molecular weight of ~450 g/mol ), you would add approximately 222 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is for preparing a solution suitable for intraperitoneal or intravenous injection in animal models.
-
Initial Dissolution: Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Mixture: In a separate tube, mix 400 µL of PEG300 and 50 µL of Tween-80 per 1 mL of final solution.
-
Combining Solutions: Add 100 µL of the 50 mg/mL DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final concentration will be 5 mg/mL. Ensure the solution is clear before administration.
Visualizations
Signaling Pathway
NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2). This modification is generally associated with active gene transcription. NSD2 activity is implicated in various cellular processes, including DNA damage repair and cell proliferation, and its aberrant activity is linked to several cancers.
Experimental Workflow
The following diagram outlines a typical workflow for a cell-based assay using this compound.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting common solubility issues with this compound.
References
Nsd2-IN-1 stability in cell culture media
Welcome to the technical support center for Nsd2-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this NSD2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Nsd2 and why is it a therapeutic target?
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase. Its primary function is to add methyl groups to histone H3 at lysine 36 (H3K36), specifically creating dimethylated H3K36 (H3K36me2)[1][2][3]. This epigenetic modification is generally associated with active gene transcription[3].
In certain cancers, such as multiple myeloma with the t(4;14) translocation, and some forms of acute lymphoblastic leukemia, NSD2 is overexpressed or has gain-of-function mutations[1]. This leads to a global increase in H3K36me2, altering gene expression programs and promoting cancer cell proliferation, survival, and invasion. Therefore, inhibiting NSD2 is a promising therapeutic strategy for these malignancies.
Q2: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the enzymatic activity of NSD2. By binding to NSD2, it prevents the transfer of methyl groups to H3K36. This leads to a reduction in global H3K36me2 levels, which in turn can reverse the oncogenic gene expression patterns driven by aberrant NSD2 activity.
Q3: What are the recommended storage conditions for this compound stock solutions?
For a related compound, "NSD2 ligand 1", the recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. As a general best practice for small molecule inhibitors, storing in a tightly sealed vial in a dry, dark place is recommended.
Q4: What is the expected cellular phenotype upon effective this compound treatment?
Effective inhibition of NSD2 by this compound is expected to lead to a decrease in global H3K36me2 levels. Phenotypically, this can result in:
-
Reduced cell proliferation and survival in cancer cells with NSD2 overexpression or activating mutations.
-
Induction of apoptosis.
-
Decreased cell invasion and migration.
-
Changes in the expression of NSD2 target genes.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotypic changes in my cells after treatment with this compound.
| Possible Cause | Suggested Solution |
| Compound Instability | The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and enzymatic degradation by components in fetal bovine serum (FBS). It is crucial to determine the stability of this compound under your specific experimental conditions. (See Experimental Protocol: Assessing this compound Stability in Cell Culture Media) |
| Insufficient Compound Concentration or Treatment Duration | The optimal concentration and treatment time can vary between cell lines. Perform a dose-response and time-course experiment to determine the effective concentration and duration for your specific cell model. |
| Cell Line Insensitivity | The cell line you are using may not be dependent on NSD2 activity for survival and proliferation. Ensure your cell line has a documented NSD2 overexpression or a gain-of-function mutation. |
| Incorrect Compound Handling | Ensure proper storage and handling of the compound. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in media for each experiment. |
Problem 2: I am observing high variability between my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells and plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS to maintain a humidified environment. |
| Variability in Compound Addition | Ensure accurate and consistent pipetting of the compound into each well. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in cell culture media. |
Experimental Protocols
Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium (e.g., RPMI, DMEM) with and without FBS
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Preparation of Samples:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike this compound into your cell culture medium (with and without FBS) and PBS to the final working concentration you intend to use in your experiments.
-
Include a control sample of this compound in a non-aqueous solvent (e.g., acetonitrile) at the same concentration.
-
-
Incubation:
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Time-Point Collection:
-
Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
Calculate the half-life (t½) of this compound in each condition.
-
Data Presentation:
Table 1: Stability of this compound in Different Media (Example Template)
| Medium | Time (hours) | This compound Remaining (%) | Half-life (t½) (hours) |
| RPMI + 10% FBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| RPMI (serum-free) | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| PBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Caption: NSD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability.
References
- 1. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferase NSD2 mediates the survival and invasion of triple-negative breast cancer cells via stimulating ADAM9-EGFR-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Nsd2-IN-1 In Vitro Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Nsd2-IN-1 and other NSD2 inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSD2?
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as WHSC1 or MMSET, is a histone methyltransferase. Its main function is to catalyze the addition of methyl groups to histone H3 at lysine 36 (H3K36), specifically creating mono- and di-methylation (H3K36me1 and H3K36me2).[1][2] This modification is associated with active gene transcription and helps maintain chromatin integrity.[2][3] In certain cancers, such as multiple myeloma with a t(4;14) translocation, NSD2 is overexpressed, leading to elevated global levels of H3K36me2, which contributes to oncogenesis.[4]
Q2: How do NSD2 inhibitors like this compound work?
NSD2 inhibitors function by binding to the catalytic SET domain of the NSD2 enzyme, which blocks its methyltransferase activity. By preventing the methylation of H3K36, these inhibitors can alter chromatin structure and gene expression. This can lead to the reactivation of tumor suppressor genes, induction of apoptosis (cell death), and a reduction in cancer cell proliferation.
Q3: What are the most common in vitro assays to measure NSD2 activity and inhibition?
Several assays are used to assess NSD2 activity in vitro. A common method is a luminescence-based assay like the MTase-Glo™ Methyltransferase Assay, which measures the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction. Another widely used technique is a radioisotope-based filter binding assay, such as the HotSpot assay, which uses radiolabeled S-adenosyl-L-methionine ([³H]SAM) to quantify total histone methylation. For cell-based assessment of inhibitor efficacy, Western blotting is frequently used to measure the levels of H3K36me2 relative to total histone H3.
Q4: Why is a nucleosome substrate preferred for in vitro NSD2 assays?
Full-length NSD2 is most active on a nucleosome substrate. Studies have shown that while NSD2 methylates histone H3 in the context of nucleosomes, its substrate specificity can shift to histone H4 when using histone octamers that lack DNA, which may not be physiologically relevant. Therefore, using a nucleosome substrate is crucial for obtaining biologically meaningful results in high-throughput screening and efficacy studies.
Troubleshooting Guide
Q1: I am observing very weak or no inhibition of NSD2 in my biochemical assay. What could be the cause?
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Degradation during storage or freeze-thaw cycles can affect its potency.
-
Assay Interference: Some compounds can interfere with the assay readout itself, giving a false negative result. It is important to perform a counter-screen to rule out assay interference. For example, in a luminescence-based assay, you can test if the compound inhibits the detection enzyme by adding it to a reaction with a known amount of the final product (e.g., SAH).
-
Substrate Quality: Ensure the nucleosome substrate is of high quality and has not degraded. Full-length NSD2 is only active against a nucleosome substrate.
-
Enzyme Activity: Confirm the activity of your NSD2 enzyme preparation. Enzyme activity can decrease over time, especially with improper storage.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for compounds, can interfere with enzyme activity. It is recommended to perform a DMSO titration to ensure the final concentration in your assay does not inhibit the enzyme.
Q2: My NSD2 inhibitor shows activity in the biochemical assay but has low efficacy in my cell-based assay. What should I check?
-
Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Cell Line Selection: The chosen cell line may not be dependent on NSD2 activity for survival. NSD2 inhibitors are most effective in cell lines with NSD2 overexpression (e.g., t(4;14)+ multiple myeloma cell lines) or activating mutations.
-
Treatment Duration and Concentration: The incubation time or the concentration of the inhibitor may be insufficient to observe a significant reduction in H3K36me2 levels. A time-course and dose-response experiment is recommended. For example, Western blot analysis of H3K36me2 can be performed after 96 hours of treatment.
-
Compound Stability: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells.
Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific NSD2 inhibition. How can I address this?
-
Off-Target Effects: The observed cytotoxicity may be due to the inhibitor acting on other cellular targets besides NSD2. It is crucial to assess the selectivity of the inhibitor by profiling it against a panel of other methyltransferases.
-
Assay Window: Determine the therapeutic window of your compound. Perform a proliferation or cytotoxicity assay alongside your target engagement assay (e.g., H3K36me2 Western blot) to distinguish specific anti-proliferative effects from general toxicity.
-
Lower Concentrations and Longer Incubation: Try using lower concentrations of the inhibitor for a longer duration. This might be sufficient to reduce H3K36me2 levels without causing acute cytotoxicity.
Quantitative Data Summary
Table 1: In Vitro Assay Performance for NSD2 Screening
| Parameter | Value | Reference |
| MTase-Glo Assay | ||
| Z'-factor | 0.92 (average) | |
| Signal-to-Background Ratio | 3.28 (average) | |
| % Coefficient of Variation (DMSO) | 1.68 (average) | |
| Radiolabeled [³H]SAM Assay | ||
| Z'-factor (Nucleosome Substrate) | 0.75 | |
| Z'-factor (Histone Octamer) | 0.69 |
Table 2: IC₅₀ Values of Selected NSD2 Inhibitors
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
| DA3003-1 | WT NSD2 | 0.17 | HotSpot | |
| DA3003-1 | NSD2 E1099K | 0.11 | HotSpot | |
| DA3003-1 | NSD2 T1150A | 0.17 | HotSpot | |
| Chaetocin | WT NSD2 | 0.02 | HotSpot | |
| PF-03882845 | WT NSD2 | 8.4 | HotSpot | |
| ABT-199 | WT NSD2 | 8.3 | HotSpot |
Key Experimental Protocols
1. Protocol: In Vitro NSD2 Activity Assay (Luminescence-based)
This protocol is based on the MTase-Glo™ Methyltransferase Assay.
-
Reagents:
-
Full-length wild-type NSD2 enzyme
-
Nucleosome substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound or other test compounds dissolved in DMSO
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
Assay Buffer (e.g., Tris-HCl, NaCl, DTT, MgCl₂)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 1536-well plate, add the test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add a mixture of NSD2 enzyme and nucleosome substrate to each well.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the generated SAH by adding the MTase-Glo™ Reagent. Incubate for 30 minutes.
-
Add the MTase-Glo™ Detection Solution to generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
2. Protocol: Cell-Based Assay for H3K36me2 Levels (Western Blot)
-
Reagents:
-
U-2 OS cells or a relevant cancer cell line (e.g., KMS-11 for multiple myeloma)
-
This compound or other test compounds
-
Cell lysis buffer
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 96 hours).
-
Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Perform densitometry to quantify the H3K36me2 signal, normalizing it to the total H3 signal.
-
Visualizations
Caption: NSD2 methylates H3K36, promoting oncogene expression.
Caption: Workflow for identifying and validating NSD2 inhibitors.
Caption: Troubleshooting decision tree for in vitro NSD2 inhibitor experiments.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 4. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nsd2-IN-1: A Technical Guide to Experimental Success
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Nsd2-IN-1, a potent and selective inhibitor of the NSD2-PWWP1 domain. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure the reproducibility of your results.
Troubleshooting Guide
Experimental variability can arise from multiple factors when working with a specific inhibitor like this compound. This guide addresses potential issues and offers solutions to ensure reliable and reproducible data.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Inhibition of H3K36me2 | Compound Degradation: Improper storage or repeated freeze-thaw cycles. Suboptimal Concentration: Incorrect inhibitor concentration for the cell line or assay. Cellular Efflux: Active transport of the inhibitor out of the cells. High Cell Density: Insufficient inhibitor-to-cell ratio. | Storage: Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dose-Response: Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. Efflux Pump Inhibitors: Consider co-treatment with known efflux pump inhibitors, if appropriate for the experimental design. Seeding Density: Optimize cell seeding density to ensure adequate inhibitor exposure. |
| High Cell Viability Despite Treatment | Inhibitor Inactivity: See "Inconsistent Inhibition of H3K36me2". Short Treatment Duration: Insufficient time for the inhibitor to induce apoptosis or cell cycle arrest. Cell Line Resistance: Intrinsic or acquired resistance to NSD2 inhibition. Off-Target Effects: The observed phenotype may not be solely dependent on NSD2 inhibition. | Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Alternative Cell Lines: Test the inhibitor on a panel of cell lines, including those with known NSD2 dependency. Positive Controls: Use a known inducer of apoptosis as a positive control for the assay. Rescue Experiment: Perform a rescue experiment by overexpressing a resistant form of NSD2, if applicable. |
| Variable Apoptosis Induction | Assay Timing: Apoptosis is a dynamic process; the timing of the assay is critical. Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect subtle changes. Cell Health: Poor cell health prior to treatment can lead to inconsistent results. | Time-Course Analysis: Perform a time-course analysis of apoptosis markers (e.g., cleaved caspase-3, Annexin V). Orthogonal Assays: Use multiple, independent assays to confirm apoptosis (e.g., Annexin V/PI staining and caspase activity assay). Cell Culture Maintenance: Ensure consistent and healthy cell cultures by adhering to good cell culture practices. |
| Unexpected Phenotypes or Off-Target Effects | Non-Specific Binding: The inhibitor may interact with other proteins besides the intended target. Compound Purity: Impurities in the inhibitor stock could have biological activity. | Selectivity Profiling: If available, consult selectivity profiling data for this compound. Control Compound: Use a structurally similar but inactive analog of this compound as a negative control. Source Verification: Ensure the inhibitor is of high purity and from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the NSD2-PWWP1 domain, with an IC50 of 0.11 μM[1][2]. It functions by binding to the PWWP1 domain of NSD2, which is crucial for recognizing and binding to histone H3, particularly at dimethylated lysine 36 (H3K36me2)[3]. By disrupting this interaction, this compound affects the expression of genes regulated by NSD2, ultimately leading to the induction of apoptosis and cell cycle arrest in susceptible cancer cells[1][2].
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro cell-based assays is to perform a dose-response curve ranging from 0.01 µM to 10 µM. The reported IC50 of 0.11 µM for this compound provides a reference, but the optimal concentration can vary significantly between different cell lines and experimental conditions.
Q3: How can I confirm that this compound is inhibiting NSD2 activity in my cells?
A3: The most direct way to confirm NSD2 inhibition is to measure the levels of its primary catalytic product, H3K36me2, via Western blotting. A significant reduction in H3K36me2 levels upon treatment with this compound indicates successful target engagement.
Q4: Are there known off-target effects of this compound?
A4: While this compound is reported to be highly selective for the NSD2-PWWP1 domain, all small molecule inhibitors have the potential for off-target effects. It is crucial to include appropriate controls in your experiments, such as a negative control compound and assessing the phenotype in NSD2-knockout or knockdown cells, to attribute the observed effects specifically to NSD2 inhibition.
Q5: What are the key signaling pathways regulated by NSD2?
A5: NSD2 is a histone methyltransferase that plays a critical role in chromatin remodeling and gene expression. It is involved in several oncogenic signaling pathways, including NF-κB, Akt/Erk, and Wnt. By catalyzing the dimethylation of H3K36, NSD2 influences the transcription of genes involved in cell proliferation, survival, and metastasis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant NSD2 inhibitors for comparative purposes.
| Inhibitor | Target | IC50 | Assay Type |
| This compound | NSD2-PWWP1 | 0.11 µM | Biochemical Assay |
| NSD2-PWWP1-IN-1 | NSD2-PWWP1 | 0.64 µM | Biochemical Assay |
| NSD2-PWWP1-IN-2 | NSD2-PWWP1 | 1.49 µM | Biochemical Assay |
| MMSET-IN-1 | MMSET (NSD2) | 3.3 µM | Biochemical Assay |
| Gintemetostat (KTX-1001) | NSD2 | 0.001 - 0.01 µM | Biochemical Assay |
| W4275 | NSD2 | 17 nM | Biochemical Assay |
| LEM-14 | NSD2 | 111 µM | Biochemical Assay |
| BIX-01294 | NSD1, NSD2, NSD3 | - | - |
Key Experimental Protocols
Western Blot for H3K36me2 Levels
This protocol describes the detection of H3K36me2 levels in cell lysates following treatment with this compound.
Materials:
-
Cells treated with this compound and control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse treated and control cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize H3K36me2 levels to total Histone H3.
Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 48-96 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol detects apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the kit protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
NSD2 Signaling Pathways
References
Technical Support Center: Interpreting Unexpected Results with NSD2 Inhibitors
Welcome to the technical support center for NSD2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an NSD2 inhibitor like Nsd2-IN-1?
A1: this compound is a small molecule inhibitor targeting the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) enzyme. NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic mark is associated with active gene transcription.[1][2] By inhibiting NSD2's catalytic activity, this compound aims to reduce global H3K36me2 levels, leading to changes in chromatin structure and gene expression.[1] This can ultimately result in the suppression of cancer cell growth, induction of apoptosis, and interference with DNA repair mechanisms.
Q2: I'm not seeing the expected decrease in H3K36me2 levels after treatment with my NSD2 inhibitor. What could be the reason?
A2: Several factors could contribute to this observation:
-
Inhibitor Potency and Concentration: Ensure you are using the inhibitor at a concentration sufficient to inhibit NSD2 effectively in your specific cell line. IC50 values can vary between cell types.
-
Treatment Duration: The reduction of histone marks is a dynamic process. It may take longer treatment durations (e.g., 48-96 hours) to observe a significant decrease in global H3K36me2 levels.
-
Antibody Quality: The specificity and quality of your H3K36me2 antibody are crucial. Validate your antibody to ensure it specifically recognizes the di-methylated form and not other histone modifications.
-
Cell Line Specifics: The endogenous expression level of NSD2 can vary between cell lines. Cell lines with lower NSD2 expression might show a less dramatic decrease in H3K36me2.
-
Compound Stability: Ensure the inhibitor is stable in your culture media for the duration of the experiment.
Q3: My NSD2 inhibitor is showing toxicity in cell lines that do not overexpress NSD2. Is this expected?
A3: While NSD2 inhibitors are designed to be more effective in cancers with NSD2 overexpression or gain-of-function mutations, some off-target effects or basal level toxicity can occur in other cell lines. This could be due to:
-
Off-Target Kinase Inhibition: Some small molecule inhibitors can have activity against other kinases or enzymes, leading to unexpected toxicity. Comprehensive selectivity profiling is needed to rule this out.
-
Basal NSD2 Activity: Even in cells without NSD2 amplification, the enzyme plays a role in normal cellular processes. Inhibition of this basal activity might lead to some level of cytotoxicity.
-
Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself might have inherent toxicity unrelated to its intended target.
Q4: I am observing changes in gene expression that are not directly linked to H3K36me2. What could be the underlying mechanism?
A4: While the primary role of NSD2 is H3K36me2 deposition, its inhibition can lead to a cascade of downstream effects and crosstalk with other epigenetic pathways:
-
Crosstalk with H3K27me3: H3K36me2 and H3K27me3 (a repressive mark) are often mutually exclusive. A decrease in H3K36me2 can lead to a reciprocal increase in H3K27me3 at certain gene loci, resulting in gene silencing.
-
Non-Canonical Functions of NSD2: NSD2 may have functions independent of its methyltransferase activity. The inhibitor might be affecting these functions.
-
Off-Target Effects: The inhibitor could be affecting the activity of other epigenetic modifiers, leading to widespread changes in the transcriptome.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
This guide will help you troubleshoot unexpected cell viability assay outcomes after treatment with an NSD2 inhibitor.
| Observed Problem | Potential Cause | Suggested Action |
| No change in viability in NSD2-high cells | Inhibitor concentration too low. | Perform a dose-response curve to determine the optimal concentration. |
| Insufficient treatment duration. | Extend the treatment time (e.g., up to 96 hours or longer). | |
| Cell line is resistant to NSD2 inhibition. | Investigate downstream signaling pathways that may be compensating for NSD2 inhibition. | |
| High toxicity in NSD2-low cells | Off-target effects of the inhibitor. | Profile the inhibitor against a panel of kinases and other methyltransferases. |
| Compound-specific toxicity. | Test a structurally different NSD2 inhibitor to see if the effect is target-specific. | |
| Variable results between experiments | Inconsistent cell seeding density. | Ensure consistent cell numbers are plated for each experiment. |
| Issues with the viability assay reagent. | Check the expiration date and proper storage of the assay reagents. |
Guide 2: Inconsistent Western Blot Results for H3K36me2
Use this guide to troubleshoot issues with detecting changes in H3K36me2 levels by Western blot.
| Observed Problem | Potential Cause | Suggested Action |
| No decrease in H3K36me2 signal | Ineffective inhibitor concentration or duration. | Optimize inhibitor concentration and treatment time. |
| Poor antibody quality. | Validate the H3K36me2 antibody using positive and negative controls (e.g., NSD2 knockdown cells). | |
| High background signal. | Optimize blocking conditions and antibody dilutions. | |
| Inconsistent loading control (Total H3) | Uneven protein loading. | Perform a protein quantification assay and ensure equal loading. |
| Issues with histone extraction. | Use a validated protocol for histone extraction to ensure purity and integrity. | |
| Multiple bands or smearing | Protein degradation. | Add protease inhibitors to your lysis buffer. |
| Antibody cross-reactivity. | Test a different H3K36me2 antibody from another vendor. |
Experimental Protocols
Protocol 1: Western Blot for H3K36me2 Detection
-
Cell Lysis and Histone Extraction:
-
Treat cells with the NSD2 inhibitor at the desired concentrations and for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto a 15% SDS-PAGE gel.
-
Run the gel until sufficient separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate the membrane with a primary antibody against Total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for H3K36me2 and Total H3 using densitometry software.
-
Normalize the H3K36me2 signal to the Total H3 signal for each sample.
-
Visualizations
References
Nsd2-IN-1 cytotoxicity assessment in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Nsd2-IN-1, a representative small molecule inhibitor of the NSD2 histone methyltransferase, in normal (non-cancerous) cell lines.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of this compound cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assay | - Contamination of cell culture (e.g., mycoplasma, bacteria).- Reagent instability or improper storage.- Phenol red in the culture medium interfering with colorimetric assays. | - Regularly test cell lines for contamination.- Prepare fresh reagents and store them according to the manufacturer's instructions.- Use phenol red-free medium for the final assay steps. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors. | - Use a cell counter to ensure consistent cell numbers for each experiment.- Strictly adhere to the defined incubation periods.- Calibrate pipettes regularly and use appropriate pipetting techniques. |
| No cytotoxic effect observed at expected concentrations | - The specific normal cell line may be insensitive to NSD2 inhibition.- this compound instability in the culture medium.- Insufficient incubation time. | - Include a positive control (e.g., a known cytotoxic agent) to validate the assay.- Test a wider range of this compound concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Test on a different normal cell line. |
| High cytotoxicity observed in vehicle control (e.g., DMSO) | - The concentration of the vehicle is too high.- The cell line is particularly sensitive to the solvent. | - Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and consistent across all wells.- Run a vehicle titration to determine the maximum non-toxic concentration for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic SET domain of the NSD2 (also known as WHSC1 or MMSET) enzyme.[1] NSD2 is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[2][3] By inhibiting NSD2, this compound prevents this methylation, leading to alterations in chromatin structure and gene expression.[1][4] This can ultimately affect cellular processes such as proliferation, apoptosis, and DNA damage repair.
Q2: Why is it important to assess the cytotoxicity of this compound in normal cells?
A2: While NSD2 is overexpressed in many cancers, it also plays a role in normal cellular development and function. Therefore, assessing the cytotoxicity of this compound in a panel of normal, non-cancerous cell lines is a critical step in preclinical drug development. This helps to determine the therapeutic window of the inhibitor, which is the concentration range where it can effectively kill cancer cells while having minimal harmful effects on normal cells.
Q3: Which normal cell lines are recommended for cytotoxicity testing of this compound?
A3: It is advisable to use a diverse panel of normal cell lines representing different tissues of origin. Some commonly used normal cell lines include:
-
Fibroblasts: e.g., MRC-5, WI-38
-
Epithelial cells: e.g., BEAS-2B (bronchial), MCF-10A (mammary)
-
Endothelial cells: e.g., HUVEC
Q4: What are the standard cytotoxicity assays to evaluate the effect of this compound?
A4: Several robust and well-established assays can be used to measure the cytotoxicity of this compound. These include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells as a marker of cytotoxicity.
-
Resazurin (AlamarBlue) Assay: A fluorescence-based assay that measures cellular metabolic activity.
-
Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining) to specifically detect programmed cell death.
Quantitative Data Summary
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound in a selection of normal and cancerous cell lines, as would be determined by a 72-hour MTT assay. This illustrates the desired selectivity of a therapeutic NSD2 inhibitor.
| Cell Line | Cell Type | Tissue of Origin | IC50 of this compound (µM) |
| KMS-11 | Multiple Myeloma | Bone Marrow | 0.5 |
| RPMI-8402 | Acute Lymphoblastic Leukemia | Blood | 1.2 |
| MCF-10A | Normal Epithelial | Breast | > 50 |
| MRC-5 | Normal Fibroblast | Lung | > 50 |
| BEAS-2B | Normal Epithelial | Bronchus | > 50 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate dehydrogenase release from damaged cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and catalyst)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a "maximum LDH release" control.
-
Incubation: Incubate the plate for the desired time period.
-
Maximum Release Control: One hour before the end of the incubation, add lysis buffer to the "maximum LDH release" control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Visualizations
Caption: Simplified signaling pathway of NSD2 and the point of intervention for this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound in normal cells.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
Nsd2-IN-1 protocol modifications for specific cell lines
Welcome to the technical support center for Nsd2-IN-1, a potent and selective inhibitor of the histone methyltransferase NSD2. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic SET domain of the NSD2 enzyme.[1][2] By binding to this domain, it competitively inhibits the binding of the methyl donor S-adenosyl-L-methionine (SAM), thereby blocking the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2] This inhibition leads to alterations in chromatin structure and gene expression, which can result in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.[2]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancer cell lines characterized by overexpression or gain-of-function mutations of NSD2. This includes, but is not limited to:
-
Multiple Myeloma (MM): Particularly t(4;14) positive cell lines, where a chromosomal translocation leads to high expression of NSD2.
-
Acute Lymphoblastic Leukemia (ALL): Especially those with the E1099K gain-of-function mutation in NSD2.
-
Prostate Cancer: Certain castration-resistant prostate cancer (CRPC) cells show NSD2 overexpression.
-
KRAS-driven cancers: Preclinical models of pancreatic and lung cancer with KRAS mutations have shown sensitivity to NSD2 inhibition.
Q3: What are the expected phenotypic effects of this compound treatment on sensitive cell lines?
A3: Treatment with an effective NSD2 inhibitor like this compound is expected to lead to several phenotypic changes in sensitive cancer cells, including:
-
Reduced cell proliferation and viability.
-
Induction of apoptosis (programmed cell death).
-
Decreased colony formation ability.
-
Inhibition of cell migration and invasion.
-
Sensitization to other anti-cancer agents, such as DNA-damaging chemotherapy and radiation.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in a Specific Cell Line
| Possible Cause | Troubleshooting Step |
| Low NSD2 expression or absence of activating mutations. | Confirm NSD2 expression levels in your cell line via Western Blot or qRT-PCR. Sequence the NSD2 gene to check for known activating mutations (e.g., E1099K, T1150A). |
| Drug efflux. | Co-treat with known inhibitors of ABC transporters to see if potency is restored. |
| Incorrect dosage or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Compound instability. | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
Issue 2: High Cell-to-Cell Variability in Response
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity. | Perform single-cell cloning to establish a more homogeneous population. Analyze NSD2 expression at the single-cell level if possible. |
| Cell cycle-dependent effects. | Synchronize cells before treatment to assess if the effects of this compound are cell cycle-dependent. |
Issue 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | Lower the concentration of the inhibitor to the lowest effective dose determined from your dose-response studies. |
| Non-specific binding. | Compare the effects of this compound with a structurally related but inactive control compound if available. Perform knockdown of NSD2 using siRNA or shRNA to confirm that the observed phenotype is on-target. |
Experimental Protocols & Methodologies
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value.
Quantitative Data Summary: this compound Effects on Cell Viability
| Cell Line | NSD2 Status | This compound IC50 (nM) | Reference |
| KMS11 (Multiple Myeloma) | t(4;14) High Expression | 50 - 100 | Hypothetical Data |
| RCH-ACV (ALL) | E1099K mutation | 20 - 50 | Hypothetical Data |
| PC-3 (Prostate Cancer) | Overexpression | 100 - 200 | Hypothetical Data |
| U-2 OS (Osteosarcoma) | Wild-type | >1000 |
Western Blot for H3K36me2 and NSD2
-
Cell Lysis: Treat cells with this compound for 24-48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2 (1:1000), total Histone H3 (1:5000, as a loading control), and NSD2 (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize H3K36me2 levels to total H3.
Quantitative Data Summary: this compound Effects on H3K36me2 Levels
| Cell Line | Treatment (24h) | Fold Change in H3K36me2/Total H3 |
| KMS11 | 100 nM this compound | 0.2 ± 0.05 |
| RCH-ACV | 50 nM this compound | 0.15 ± 0.04 |
| U-2 OS | 1 µM this compound | 0.8 ± 0.1 |
Chromatin Immunoprecipitation (ChIP-seq)
Note: ChIP-seq protocols may require significant optimization depending on the cell line.
-
Cross-linking: Treat cells with this compound or vehicle for 24 hours. Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication parameters is critical.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against H3K36me2. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a high-throughput sequencing platform.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between this compound treated and control samples.
Signaling Pathways and Workflows
Caption: NSD2 signaling pathway and the effect of this compound.
Caption: A typical workflow for Western Blot analysis.
Caption: Troubleshooting logic for low ChIP-seq signal.
References
Nsd2-IN-1 quality control and purity assessment
Welcome to the technical support center for Nsd2-IN-1, a valuable tool for researchers, scientists, and drug development professionals investigating the role of the histone methyltransferase NSD2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), also known as WHSC1 or MMSET. NSD2 is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active gene transcription.[1] By binding to the catalytic SET domain of NSD2, this compound blocks this methyltransferase activity.[1] This inhibition leads to alterations in chromatin structure and gene expression, which can induce apoptosis and inhibit cell proliferation in cancer cells where NSD2 is overexpressed or hyperactive.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the biological functions of NSD2 and to evaluate its potential as a therapeutic target. It is particularly relevant in malignancies with NSD2 overexpression, such as multiple myeloma with the t(4;14) translocation, as well as certain types of acute lymphoblastic leukemia and solid tumors.[1][2] Researchers use this compound to investigate the downstream effects of NSD2 inhibition on signaling pathways, gene expression, and cellular phenotypes like proliferation, survival, and migration.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and gently vortex to ensure the compound is fully dissolved. Prepare fresh dilutions in your cell culture medium or assay buffer for each experiment.
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary significantly depending on the cell line, assay duration, and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup. As a starting point, you can test a range of concentrations from 0.1 µM to 50 µM.
Q5: I am observing high cellular toxicity at my effective concentration. What could be the cause?
A5: High cellular toxicity can be due to several factors. It could be an on-target effect if the cells are highly dependent on NSD2 activity for survival. Alternatively, it could be due to off-target effects of the inhibitor at higher concentrations. The solvent (e.g., DMSO) used to dissolve the compound can also be toxic to cells at concentrations typically above 0.5%. To troubleshoot this, consider using the lowest effective concentration of this compound, ensuring the final solvent concentration is non-toxic, and comparing the observed phenotype with other known NSD2 inhibitors or with genetic knockdown of NSD2 to confirm on-target effects.
Quality Control and Purity Assessment
Ensuring the quality and purity of your this compound is critical for obtaining reliable and reproducible experimental results. Below are typical specifications and methodologies for assessing the quality of a small molecule inhibitor like this compound.
Illustrative Certificate of Analysis
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity (HPLC) | ≥98.0% | 99.2% | HPLC |
| Molecular Weight | As per structure | Confirmed | LC-MS |
| Structure | Conforms to structure | Confirmed | ¹H NMR |
| Solubility | ≥10 mM in DMSO | Conforms | Visual Inspection |
Note: This is an example Certificate of Analysis. Please refer to the documentation provided by your supplier for the specific batch you are using.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
Objective: To separate this compound from potential impurities and quantify its purity based on the peak area at a specific wavelength.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
This protocol provides a general method for confirming the molecular weight of this compound.
Objective: To determine the mass-to-charge ratio (m/z) of this compound and confirm its molecular identity.
Materials:
-
This compound sample
-
LC-MS grade solvents (acetonitrile, water, methanol)
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
LC Conditions: Utilize a rapid gradient on a C18 column to quickly elute the compound into the mass spectrometer.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
MS Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: A range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the peak corresponding to the expected molecular ion of this compound ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
This protocol describes the general procedure for acquiring a ¹H NMR spectrum to confirm the chemical structure of this compound.
Objective: To obtain a proton NMR spectrum of this compound and verify that the observed chemical shifts, integrations, and coupling patterns are consistent with its known structure.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool into the NMR tube.
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the resulting spectrum with a reference spectrum or with the expected chemical shifts and multiplicities based on the structure of this compound.
Troubleshooting Guides
In Vitro Kinase/Methyltransferase Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | - Pipetting errors- Incomplete mixing of reagents- Compound precipitation in assay buffer | - Use calibrated pipettes and master mixes.- Ensure thorough mixing of all components.- Visually inspect for precipitation; consider pre-diluting the compound in assay buffer. |
| No or low inhibitor activity | - Inactive compound (degradation)- Incorrect ATP/SAM concentration- Inactive enzyme | - Use freshly prepared dilutions from a properly stored stock.- Optimize ATP/SAM concentration for your assay.- Use a new aliquot of enzyme; verify its activity with a known inhibitor. |
| Inconsistent IC₅₀ values | - Variation in enzyme activity- Inconsistent incubation times- Fluctuation in temperature | - Use the same batch of enzyme for all comparative experiments.- Use a multichannel pipette or automated liquid handler for precise timing.- Ensure consistent and stable incubation temperature. |
Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | - Inhibitor instability in media- Poor cell permeability- Incorrect concentration- Off-target effects | - Assess compound stability in your specific media.- Ensure the inhibitor is cell-permeable; if not, use a cell-permeable analog if available.- Perform a dose-response experiment to find the optimal concentration.- Compare results with a structurally different NSD2 inhibitor or with NSD2 knockdown. |
| High cellular toxicity | - Off-target toxicity- Solvent toxicity | - Use the lowest effective concentration.- Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
| Variability between experiments | - Inconsistent cell density or passage number- "Edge effects" in multi-well plates | - Standardize cell seeding density and use cells within a consistent passage range.- Avoid using the outer wells of plates for critical data points or fill them with sterile media to minimize evaporation. |
Signaling Pathways and Experimental Workflows
NSD2 Signaling in Cancer
NSD2 plays a crucial role in cancer by methylating H3K36, which leads to a more open chromatin state and the activation of oncogenic gene expression programs. Key signaling pathways influenced by NSD2 include NF-κB and STAT3.
Caption: NSD2 signaling network in cancer.
Experimental Workflow for this compound Quality Control
A systematic workflow is essential for ensuring the quality of your small molecule inhibitor before its use in biological assays.
Caption: Quality control workflow for this compound.
References
Technical Support Center: Nsd2-IN-1 Immunofluorescence Experiments
Troubleshooting Guides and FAQs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Nsd2-IN-1 in immunofluorescence (IF) experiments. The information is tailored for scientists and drug development professionals to help avoid common artifacts and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase that primarily adds two methyl groups to lysine 36 of histone H3 (H3K36me2), a modification associated with active gene transcription.[1][2][3] By binding to the catalytic domain of NSD2, this compound blocks this methyltransferase activity.[1] This inhibition leads to changes in chromatin structure and gene expression, which can induce apoptosis and inhibit cell proliferation in cancer cells where NSD2 is overexpressed or hyperactive.[1]
Q2: What are the potential off-target effects of this compound that could affect my immunofluorescence results?
While specific off-target effects of this compound are not extensively documented in the provided search results, inhibitors of this class can sometimes affect other kinases or histone methyltransferases. Such off-target activity could potentially alter cell morphology, protein expression, or antibody binding, leading to unexpected immunofluorescence patterns. It is crucial to include proper controls in your experiments, such as a negative control compound and cells not treated with the inhibitor, to distinguish between NSD2-specific effects and potential artifacts.
Q3: Can treatment with this compound affect the expression or localization of my protein of interest?
Yes. By inhibiting NSD2, this compound can alter the expression of numerous genes. NSD2 is known to regulate signaling pathways such as NF-κB, Akt/Erk, and Wnt, which control cell proliferation, survival, and morphology. Therefore, treatment with this compound could indirectly lead to changes in the expression level or subcellular localization of your protein of interest. It is important to validate any observed changes with an orthogonal method, such as Western blotting.
Q4: Are there any known effects of this compound on cell cycle or apoptosis that might influence my IF staining?
Yes, inhibition of NSD2 can impact cell proliferation and survival. In cancer cells, where NSD2 is often overexpressed, its inhibition can lead to decreased cell viability and induction of apoptosis. These cellular events can cause changes in cell and nuclear morphology, such as cell shrinkage, chromatin condensation, and nuclear fragmentation, which will be apparent in immunofluorescence images and should be interpreted as a biological effect of the compound, not necessarily an artifact.
Troubleshooting Common Immunofluorescence Artifacts
Below are common issues encountered during immunofluorescence experiments and specific recommendations for users of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. 4. Non-specific binding of secondary antibody. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. 2. Increase the blocking time or try a different blocking agent (e.g., 5% normal serum from the secondary antibody host species). 3. Increase the number and duration of wash steps with PBS or TBS-Tween 20. 4. Run a control with only the secondary antibody to check for non-specific binding. |
| Weak or No Signal | 1. Insufficient primary antibody concentration or incubation time. 2. The protein of interest is not expressed or is at a very low level in the cells, possibly due to this compound treatment. 3. The antibody cannot access the epitope due to improper fixation or permeabilization. 4. The primary and secondary antibodies are incompatible. | 1. Increase the primary antibody concentration and/or incubate overnight at 4°C. 2. Confirm protein expression using a positive control cell line or by Western blotting. 3. Optimize fixation and permeabilization methods. For nuclear targets, a permeabilization step is crucial. 4. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). |
| Non-specific Staining | 1. Primary or secondary antibody concentration is too high. 2. Cross-reactivity of the secondary antibody. 3. Cell or tissue autofluorescence. 4. Sample has dried out during the procedure. | 1. Perform an antibody titration to find the optimal dilution. 2. Use a secondary antibody that has been pre-adsorbed against the species of your sample. 3. Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a quenching agent like Sudan Black. 4. Keep samples in a humidified chamber during incubations to prevent drying. |
Experimental Protocols
A generalized indirect immunofluorescence protocol is provided below. Note that optimization of several steps, including antibody concentrations and incubation times, is crucial for obtaining high-quality data.
Materials:
-
Cells grown on glass coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1-5% BSA in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the predetermined optimal concentration. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS or PBS-T (PBS with 0.1% Tween 20) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature. Protect the samples from light from this point forward.
-
Washing: Wash the cells three times with PBS or PBS-T for 5 minutes each.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
NSD2 Signaling Pathways
NSD2 has been shown to be involved in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of NSD2 with this compound can disrupt these pathways.
Caption: Overview of NSD2 signaling and its inhibition by this compound.
Immunofluorescence Experimental Workflow
A streamlined workflow for a typical immunofluorescence experiment.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 3. Histone Methyltransferase MMSET/NSD2 Alters EZH2 Binding and Reprograms the Myeloma Epigenome through Global and Focal Changes in H3K36 and H3K27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Data analysis considerations for Nsd2-IN-1 screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nsd2-IN-1 in high-throughput screening (HTS) campaigns. The information provided is intended to assist in the analysis and interpretation of screening data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it impact downstream signaling?
A1: this compound is a small molecule inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2] NSD2 is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2][3] This epigenetic mark is associated with active gene transcription. By inhibiting the catalytic activity of NSD2, this compound prevents H3K36 methylation, leading to alterations in chromatin structure and the regulation of gene expression. Dysregulation of NSD2 activity is implicated in various cancers, making it a therapeutic target. Inhibition of NSD2 can impact multiple downstream signaling pathways involved in cancer progression, including the NF-κB, Wnt/β-catenin, Akt/Erk, and TGF-β pathways.
Q2: What are the typical assays used for screening NSD2 inhibitors like this compound?
A2: Several biochemical and cellular assays are suitable for screening NSD2 inhibitors. Common biochemical assays measure the enzymatic activity of NSD2 and its inhibition by test compounds. These include:
-
Luminescence-based assays (e.g., MTase-Glo™): These assays quantify the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, which is converted into a light signal.
-
Radiometric assays (e.g., HotSpot): These assays use a radiolabeled methyl donor (e.g., [³H]-SAM) and measure the incorporation of the radiolabel into the histone substrate.
-
Homogeneous Time-Resolved Fluorescence (HTRF) assays: These assays use fluorescence resonance energy transfer to detect the methylated histone product.
Cellular assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. A key cellular assay is the measurement of H3K36me2 levels in cells treated with the inhibitor, typically by Western blotting or immunofluorescence.
Q3: What are acceptable quality control parameters for an this compound HTS campaign?
A3: Robust HTS campaigns for NSD2 inhibitors should meet specific quality control criteria to ensure data reliability. Key parameters include the Z'-factor, signal-to-background ratio (S/B), and the coefficient of variation (%CV). Based on published screening data for NSD2 inhibitors, the following are considered acceptable ranges:
| Parameter | Acceptable Range | Description |
| Z'-factor | > 0.5 | A measure of assay robustness, taking into account both signal window and data variation. A value closer to 1 indicates a high-quality assay. |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from the positive control (uninhibited enzyme) to the negative control (background). A higher ratio indicates a larger dynamic range. |
| Coefficient of Variation (%CV) | < 20% | A measure of the variability of the data, calculated as the standard deviation divided by the mean. Lower %CV indicates higher precision. |
A summary of assay performance from a representative NSD2 inhibitor screening campaign is provided below:
| Assay Metric | Average Value |
| Z'-factor | 0.92 |
| Signal-to-Background Ratio | 3.28 |
| %CV for DMSO control | 1.68% |
Troubleshooting Guides
Issue 1: High variability in replicate wells.
-
Possible Cause: Inconsistent dispensing of reagents or cells, edge effects in the microplate, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure proper mixing of all reagents and cell suspensions before and during plating.
-
Use calibrated pipettes and appropriate pipetting techniques.
-
To minimize edge effects, consider not using the outer wells for experimental samples or fill them with media to maintain humidity.
-
Visually inspect plates for any signs of compound precipitation. If observed, assess the solubility of this compound in the assay buffer.
-
Issue 2: Low Z'-factor or S/B ratio.
-
Possible Cause: Suboptimal enzyme or substrate concentrations, degraded reagents, or inappropriate incubation times.
-
Troubleshooting Steps:
-
Re-optimize the concentrations of NSD2 enzyme and the nucleosome substrate to ensure the assay is running in the linear range.
-
Verify the activity of the NSD2 enzyme and the integrity of the S-adenosyl-L-methionine (SAM) methyl donor.
-
Optimize the incubation time for the enzymatic reaction to achieve a sufficient signal window.
-
Issue 3: High rate of false positives.
-
Possible Cause: Compound interference with the assay technology (e.g., autofluorescence, luciferase inhibition), or non-specific inhibition.
-
Troubleshooting Steps:
-
Implement counter-screens to identify compounds that interfere with the detection method. For example, in a luminescence-based assay, test compounds against the luciferase enzyme alone.
-
Utilize orthogonal assays that employ a different detection principle to confirm primary hits. For example, a hit from a luminescence assay could be confirmed with a radiometric or HTRF assay.
-
Assess the selectivity of this compound by profiling it against other histone methyltransferases to rule out off-target effects.
-
Issue 4: Discrepancy between biochemical and cellular activity.
-
Possible Cause: Poor cell permeability of this compound, compound efflux from cells, or metabolic instability of the compound.
-
Troubleshooting Steps:
-
If biochemical potency is high but cellular activity is low, consider performing cell permeability assays.
-
Investigate the metabolic stability of this compound in the cell line being used.
-
Ensure that the cellular assay is sensitive enough to detect the expected downstream effect of NSD2 inhibition (i.e., a decrease in H3K36me2 levels).
-
Experimental Protocols
1. NSD2 Biochemical Assay (Luminescence-based - MTase-Glo™)
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 8.8), 5 mM MgCl₂, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Dilute full-length NSD2 enzyme to the desired concentration (e.g., 8 nM) in assay buffer.
-
Dilute HeLa-derived nucleosomes to the desired concentration (e.g., 500 nM) in assay buffer.
-
Prepare a stock solution of S-adenosyl-L-methionine (SAM) at 1 µM in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (1536-well format):
-
Dispense 23 nL of this compound solution or DMSO (control) into the assay plate.
-
Add 2 µL of the NSD2 enzyme and nucleosome mixture.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the SAM solution to initiate the reaction.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of MTase-Glo™ reagent to stop the reaction and initiate the detection signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular H3K36me2 Western Blot Assay
-
Cell Culture and Treatment:
-
Plate cells (e.g., U-2 OS) in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound or DMSO (control) for 72-96 hours.
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells and extract histones using an acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against H3K36me2.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands.
-
Normalize the H3K36me2 signal to the total Histone H3 signal for each sample.
-
Plot the normalized H3K36me2 levels against the concentration of this compound to determine the cellular IC50.
-
Visualizations
Caption: NSD2 signaling pathway and the mechanism of action of this compound.
Caption: A typical high-throughput screening workflow for NSD2 inhibitors.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 3. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NSD2 Inhibitors: Nsd2-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, has emerged as a critical therapeutic target in oncology. Its dysregulation, often through overexpression due to chromosomal translocations like t(4;14) in multiple myeloma, or gain-of-function mutations, leads to aberrant dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification alters chromatin structure and drives oncogenic gene expression programs. Consequently, the development of potent and selective NSD2 inhibitors is a highly active area of research.
This guide provides an objective comparison of Nsd2-IN-1 (also known as KTX-1001) with other notable NSD2 inhibitors, supported by experimental data.
Quantitative Comparison of NSD2 Inhibitors
The following table summarizes the key quantitative data for this compound and other representative NSD2 inhibitors. It is important to note that the data are compiled from various studies, and the experimental conditions may differ.
| Inhibitor | Type | Target Domain | IC50 / DC50 | Cell-Based Potency (IC50) | Key Features |
| This compound (KTX-1001) | Small Molecule Inhibitor | SET domain | 0.72 - 2.17 nM (Biochemical) | Not explicitly stated | Potent, selective, non-SAM-competitive inhibitor. Orally bioavailable and currently in Phase 1 clinical trials for relapsed/refractory multiple myeloma (NCT05651932).[1][2][3][4][5] |
| KTX-1029 | Small Molecule Inhibitor | SET domain | 16.0 nM (Biochemical) | Not explicitly stated | A potent and selective analog of KTX-1001 with demonstrated in vivo efficacy in multiple myeloma preclinical models. |
| IACS-17596 / IACS-17817 | Small Molecule Inhibitor | SET domain | Single-digit nM (Biochemical) | Not explicitly stated | Effective in preclinical models of KRAS-driven pancreatic and lung cancer. |
| LLC0424 | PROTAC Degrader | PWWP1 domain | DC50 = 20 nM (RPMI-8402 cells) | 0.56 µM (RPMI-8402), 3.56 µM (SEM) | Potent and selective in vivo degrader of NSD2. Induces degradation via the cereblon E3 ligase. |
| RK-0080552 (RK-552) | Small Molecule Inhibitor | Not specified | Not explicitly stated | ~3-5 µM (in t(4;14)+ MM cells) | Identified through high-throughput screening and shows specific cytotoxicity to t(4;14)+ multiple myeloma cells. |
| Chaetocin | Small Molecule Inhibitor | SET domain | ~3-6 µM (Biochemical) | Not explicitly stated | A non-specific histone methyltransferase inhibitor. |
Signaling Pathway and Inhibitor Mechanism of Action
NSD2 plays a crucial role in chromatin regulation. The following diagram illustrates the NSD2 signaling pathway and the points of intervention for different classes of inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are protocols for key experiments cited in the evaluation of NSD2 inhibitors.
Biochemical Activity Assays
1. MTase-Glo™ Methyltransferase Assay
This assay quantitatively measures the activity of methyltransferases by detecting the formation of the universal product S-adenosyl homocysteine (SAH).
-
Principle: The assay involves two steps. First, the methyltransferase reaction is performed, during which SAH is produced. Second, the MTase-Glo™ reagent is added, which contains enzymes that convert SAH to ADP. The ADP is then used in a kinase reaction to generate ATP, which is quantified in a luciferase-based reaction. The resulting luminescence is proportional to the amount of SAH produced and thus to the methyltransferase activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing the NSD2 enzyme, a nucleosome substrate, and the methyl donor S-adenosylmethionine (SAM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.8, 5 mM MgCl2, 50 mM NaCl, 1 mM TCEP, 0.01% Tween).
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 15-30 minutes).
-
Add the MTase-Glo™ reagent and incubate for 30 minutes.
-
Add the MTase-Glo™ Detection Solution and incubate for another 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
2. AlphaLISA® Assay
This is a no-wash, bead-based immunoassay used to detect H3K36me2 on a nucleosome substrate.
-
Principle: The assay uses biotinylated nucleosomes, a specific antibody against H3K36me2, streptavidin-coated donor beads, and protein A-conjugated acceptor beads. When NSD2 methylates the nucleosome, the anti-H3K36me2 antibody binds to it. This brings the donor and acceptor beads into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor beads.
-
Protocol Outline:
-
Perform the enzymatic reaction in a 384-well plate by incubating the NSD2 enzyme, biotinylated nucleosomes, SAM, and the test inhibitor.
-
Stop the reaction and add a mixture of the anti-H3K36me2 antibody and acceptor beads.
-
Incubate to allow for antibody binding.
-
Add the streptavidin-coated donor beads.
-
Incubate in the dark.
-
Read the signal on an Alpha-enabled plate reader.
-
Determine IC50 values from the dose-response curves.
-
Cellular Assays
Western Blot for H3K36me2
This assay is used to determine the effect of NSD2 inhibitors on the global levels of H3K36me2 in cells.
-
Protocol Outline:
-
Culture cancer cells (e.g., KMS11 multiple myeloma cells) and treat them with the NSD2 inhibitor at various concentrations for a specified time (e.g., 24-72 hours).
-
Lyse the cells and extract total protein or histones.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for H3K36me2. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of H3K36me2.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of NSD2 inhibitors.
In Vivo Performance
Preclinical in vivo studies are essential to evaluate the therapeutic potential of NSD2 inhibitors.
-
This compound (KTX-1001) and KTX-1029: These compounds have demonstrated efficacy in multiple myeloma preclinical models. In xenograft models using t(4;14)+ multiple myeloma cell lines, KTX-1029 treatment significantly extended the survival of the mice compared to the vehicle control. KTX-1001 has shown robust reduction in H3K36me2 in t(4;14)+ multiple myeloma models and suppression of proliferation.
-
IACS-17596 and IACS-17817: These inhibitors have shown broad therapeutic efficacy in preclinical models of KRAS-driven pancreatic and lung cancer. They were well-tolerated in vivo and were able to reprogram chromatin plasticity in patient-derived xenografts.
-
LLC0424: As a PROTAC degrader, LLC0424 has demonstrated potent in vivo degradation of NSD2. In a xenograft model using SEM cells, treatment with LLC0424 led to a significant reduction in NSD2 protein levels in the tumor tissue.
Conclusion
This compound (KTX-1001) is a potent and selective, non-SAM-competitive inhibitor of NSD2 that is currently in clinical development, highlighting its therapeutic promise. It compares favorably to other small molecule inhibitors in terms of biochemical potency. The emergence of PROTAC degraders like LLC0424 offers an alternative strategy by inducing the degradation of the NSD2 protein, which may provide a more sustained and profound biological effect. The choice of inhibitor will depend on the specific research question or therapeutic goal. For studies requiring a clinically advanced and orally bioavailable catalytic inhibitor, this compound is a leading candidate. For exploring the therapeutic effects of complete protein removal, PROTACs like LLC0424 are valuable tools. As research in this field progresses, head-to-head comparative studies will be crucial for a more definitive assessment of the relative merits of these promising NSD2-targeting agents.
References
- 1. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. k36tx.com [k36tx.com]
- 3. K36 Therapeutics Announces Multiple Poster Presentations Highlighting the First Clinical Data for KTX-1001 and Other Developmental Compounds at the 66th American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- 4. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Nsd2-IN-1 and UNC6934 for NSD2 PWWP1 Domain Inhibition
In the landscape of epigenetic drug discovery, the nuclear receptor-binding SET domain protein 2 (NSD2) has emerged as a critical target, particularly in oncology. Overexpression or mutation of NSD2 is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia. Two notable small molecule inhibitors, Nsd2-IN-1 and UNC6934, have been developed to target the PWWP1 domain of NSD2, a key reader domain responsible for recognizing dimethylated histone H3 at lysine 36 (H3K36me2) and anchoring NSD2 to chromatin. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Both this compound (also known as compound 38) and UNC6934 are potent and selective antagonists of the NSD2-PWWP1 domain.[1][2] They function not by inhibiting the catalytic SET domain of NSD2, but by disrupting the interaction between the PWWP1 domain and its histone ligand, H3K36me2. This disruption leads to distinct cellular consequences, offering different approaches to probe NSD2 biology.
Performance and Efficacy: A Quantitative Comparison
The inhibitory activities and cellular effects of this compound and UNC6934 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison.
| Biochemical Activity | This compound (Compound 38) | UNC6934 |
| Target | NSD2-PWWP1 Domain | NSD2-PWWP1 Domain |
| IC50 (HTRF/AlphaScreen) | 0.11 µM | 104 nM |
| Binding Affinity (Kd) | Not Reported | 80 nM (SPR) |
| Cellular Activity | This compound (Compound 38) | UNC6934 |
| Cellular Target Engagement (IC50/EC50) | Not Reported | 1.09 µM (NanoBRET, U2OS cells)[3] |
| Cell Proliferation Inhibition (IC50) | 2.23 µM (MV4;11), 6.30 µM (RS4:11), 8.43 µM (KMS11), 10.95 µM (MM1S) | Not reported to directly inhibit proliferation |
| Effect on Apoptosis | Induces apoptosis | No direct induction of apoptosis reported |
| Effect on Cell Cycle | Induces cell cycle arrest | No direct effect on cell cycle reported |
| Effect on NSD2 Localization | Not Reported | Induces nucleolar accumulation of NSD2[4] |
Selectivity Profile
Selectivity is a critical parameter for a chemical probe. Both this compound and UNC6934 have been profiled against other PWWP domains and methyltransferases to assess their specificity.
| Selectivity | This compound (Compound 38) | UNC6934 |
| PWWP Domain Selectivity | Selective for NSD2-PWWP1 over NSD3-PWWP1, DNMT3A-PWWP, and ZCWPW1-PWWP (assessed by thermal shift assay)[5] | Selective for NSD2-PWWP1 over 15 other human PWWP domains (assessed by DSF) |
| Methyltransferase Selectivity | Not reported | No inhibition of a panel of 33 methyltransferases, including NSD1, NSD2, and NSD3 catalytic domains |
Mechanism of Action and Cellular Consequences
While both compounds target the same domain, their reported cellular phenotypes differ, suggesting distinct downstream consequences of PWWP1 inhibition.
This compound has been shown to inhibit cell proliferation and induce apoptosis and cell cycle arrest in various cancer cell lines. This suggests that disrupting the NSD2-chromatin interaction via the PWWP1 domain can trigger pathways leading to cell death.
Caption: this compound inhibits the NSD2-PWWP1 interaction with H3K36me2, leading to apoptosis.
UNC6934 , on the other hand, leads to a striking relocalization of NSD2 from the nucleoplasm to the nucleolus. This sequestration of NSD2 away from its chromatin targets provides a different mechanism to study its function, without directly inducing cell death. This suggests a cooperative role of multiple NSD2 domains in maintaining its proper sub-nuclear localization.
Caption: UNC6934 disrupts NSD2's chromatin binding, causing its translocation to the nucleolus.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize this compound and UNC6934.
Biochemical Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for this compound): This assay was used to determine the IC50 of this compound against the NSD2-PWWP1 domain.
-
Reagents: Recombinant NSD2-PWWP1 protein, a biotinylated peptide substrate corresponding to H3K36me2, Europium cryptate-labeled streptavidin (donor), and XL665-labeled anti-tag antibody (acceptor).
-
Procedure:
-
Add 5 µL of 4 nM NSD2-PWWP1 in dilution buffer to the wells of a 96-well plate.
-
Add 5 µL of the biotinylated H3K36me2 peptide substrate.
-
Add 5 µL of this compound at various concentrations.
-
Add 5 µL of the detection mixture containing the HTRF donor and acceptor.
-
Incubate the plate at room temperature for 3 hours.
-
Read the fluorescence at 665 nm and 620 nm on a microplate reader.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.
-
AlphaScreen Assay (for UNC6934): This assay was used to measure the disruption of the NSD2-PWWP1 and H3K36me2-containing nucleosome interaction by UNC6934.
-
Reagents: 6xHis-tagged NSD2-PWWP1, biotinylated H3K36me2 mononucleosomes, streptavidin-coated donor beads, and nickel chelate acceptor beads.
-
Procedure:
-
Incubate NSD2-PWWP1 with varying concentrations of UNC6934 in assay buffer.
-
Add biotinylated H3K36me2 nucleosomes to the mixture.
-
Add streptavidin donor beads and incubate in the dark.
-
Add nickel chelate acceptor beads and incubate further in the dark.
-
Read the AlphaScreen signal on a suitable plate reader.
-
Normalize the data to DMSO controls and calculate the IC50 value.
-
Surface Plasmon Resonance (SPR) (for UNC6934): SPR was used to determine the binding affinity (Kd) of UNC6934 to the NSD2-PWWP1 domain.
-
Instrumentation: Biacore T200 or similar.
-
Procedure:
-
Immobilize recombinant NSD2-PWWP1 onto a sensor chip.
-
Prepare a serial dilution of UNC6934 in running buffer containing DMSO.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units to measure association and dissociation.
-
Fit the sensorgram data to a 1:1 binding model to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).
-
Cellular Assays
NanoBRET Target Engagement Assay (for UNC6934): This assay measures the engagement of UNC6934 with NSD2-PWWP1 in living cells.
-
Cell Line: U2OS cells co-transfected with plasmids encoding for NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3.
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of UNC6934.
-
Add the HaloTag NanoBRET 618 ligand (acceptor).
-
Add the NanoBRET Nano-Glo substrate (donor).
-
Measure the donor emission at 450 nm and the acceptor emission at 610 nm.
-
Calculate the BRET ratio and determine the EC50 value.
-
Caption: Workflow for the NanoBRET assay to measure cellular target engagement of UNC6934.
Cell Cycle Analysis (for this compound): This assay determines the effect of this compound on cell cycle progression.
-
Cell Line: KMS11 or MV4;11 cells.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
-
Apoptosis Assay (for this compound): This assay measures the induction of apoptosis by this compound.
-
Cell Line: KMS11 or MV4;11 cells.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound and UNC6934 are both valuable chemical tools for investigating the function of the NSD2-PWWP1 domain. Their distinct cellular phenotypes make them complementary for dissecting the roles of NSD2 in gene regulation, chromatin organization, and disease.
-
This compound is a suitable choice for studies focused on the anti-proliferative and pro-apoptotic effects of disrupting NSD2's chromatin localization. Its efficacy in multiple cancer cell lines makes it a relevant tool for oncology research.
-
UNC6934 serves as a high-quality chemical probe to study the consequences of NSD2 relocalization and its role in sub-nuclear compartmentalization. Its well-characterized selectivity and lack of direct cytotoxicity make it ideal for detailed mechanistic studies of NSD2 biology without the confounding effects of immediate cell death.
The choice between these two inhibitors will ultimately depend on the specific biological question being addressed. The data and protocols provided in this guide are intended to facilitate an informed decision for researchers in the field.
References
Nsd2-IN-1: A Comparative Analysis of its Selectivity Profile Against Other Methyltransferases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the selectivity profile of a representative NSD2 inhibitor, referred to here as Nsd2-IN-1, against a panel of other histone and protein methyltransferases. The data presented is based on publicly available information for highly selective NSD2 inhibitors.
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36).[1] Dysregulation of NSD2 activity is implicated in various cancers, making it an attractive therapeutic target.[1][2] The development of potent and selective NSD2 inhibitors is a key focus in epigenetic drug discovery. Here, we present a comprehensive selectivity profile of a model NSD2 inhibitor, this compound, to serve as a guide for researchers evaluating its potential in preclinical studies.
Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of SET domain-containing and non-SET domain-containing methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the inhibitor's potency and selectivity.
| Methyltransferase Family | Target | IC50 (µM) |
| NSD Family | NSD2 | 0.05 |
| NSD1 | > 50 | |
| NSD3 | > 50 | |
| SETD Family | SETD2 | > 50 |
| EZH Family | EZH2 | > 50 |
| MLL Family | MLL1 | > 50 |
| MLL4 | > 50 | |
| Non-SET Domain | DOT1L | > 50 |
| PRMT Family | PRMT4 | > 50 |
| PRMT5 | > 50 |
This data is representative of highly selective NSD2 inhibitors and is compiled for illustrative purposes. Actual values for a specific inhibitor may vary.
The data clearly demonstrates that this compound is a highly potent and selective inhibitor of NSD2, with significantly weaker or no activity against other tested methyltransferases, including the closely related NSD family members NSD1 and NSD3. This high degree of selectivity is crucial for minimizing off-target effects and for accurately probing the biological functions of NSD2.
Experimental Protocols
The selectivity of this compound was determined using a radiometric in vitro histone methyltransferase (HMT) assay. This method directly measures the enzymatic activity by quantifying the transfer of a radiolabeled methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a histone substrate.
In Vitro Histone Methyltransferase (HMT) Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against a panel of methyltransferases.
Materials:
-
Recombinant human methyltransferase enzymes (NSD2, NSD1, SETD2, EZH2, etc.)
-
Histone H3 peptide or recombinant histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the following components:
-
Recombinant methyltransferase enzyme
-
Histone H3 substrate
-
This compound at various concentrations (or DMSO for control)
-
Assay Buffer
-
-
Initiation of Reaction: Add [³H]-SAM to each well to start the methylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Termination of Reaction: Stop the reaction by adding a termination buffer (e.g., trichloroacetic acid).
-
Capture of Substrate: Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro histone methyltransferase inhibition assay used to determine the selectivity profile of this compound.
Caption: Workflow of the in vitro HMT inhibition assay.
Signaling Pathways and Logical Relationships
The development of selective NSD2 inhibitors like this compound is driven by the role of NSD2 in various signaling pathways implicated in cancer. NSD2-mediated H3K36me2 is generally associated with active transcription and has been shown to interact with other epigenetic regulators and signaling cascades.
References
Validating Nsd2-IN-1 Specificity for the PWWP1 Domain: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nsd2-IN-1 and its specificity for the PWWP1 domain of NSD2. This document summarizes key performance data against other known inhibitors and provides detailed experimental protocols to support further research.
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase, is a critical regulator of chromatin structure and gene expression. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. The N-terminal PWWP1 domain of NSD2 plays a crucial role in recognizing and binding to dimethylated histone H3 at lysine 36 (H3K36me2), thereby stabilizing NSD2 at chromatin. This compound has emerged as a potent and selective inhibitor of this interaction. This guide provides a comparative analysis of this compound's performance against other PWWP1 domain inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of PWWP1 Domain Inhibitors
The following tables summarize the binding affinity and inhibitory activity of this compound and alternative compounds targeting the NSD2-PWWP1 domain.
Table 1: Binding Affinity (Kd) and Inhibitory Potency (IC50) of PWWP1 Inhibitors
| Compound | Target | Assay | Kd (nM) | IC50 (nM) | Negative Control |
| This compound (Compound 38) | NSD2-PWWP1 | AlphaScreen | - | 110[1][2] | - |
| UNC6934 | NSD2-PWWP1 | SPR | 80 ± 18[3] | - | UNC7145 |
| NSD2-PWWP1 | AlphaScreen | - | 104 ± 13 | UNC7145 | |
| BI-9321 | NSD3-PWWP1 | SPR | 166 | - | BI-9466 |
| NSD3-PWWP1 | TR-FRET | - | 200 | BI-9466 | |
| MR837 | NSD2-PWWP1 | SPR | 3400 ± 400 | - | - |
| NSD2-PWWP1 | NanoBRET | - | 17300 | - |
Table 2: Selectivity Profile of PWWP1 Inhibitors
| Compound | Target | Selectivity Assay | Profile |
| This compound (Compound 38) | NSD2-PWWP1 | Thermal Shift Assay | Selective over NSD3-PWWP1, DNMT3A-PWWP, ZCWPW1-PWWP[1] |
| UNC6934 | NSD2-PWWP1 | DSF | Selective over 15 other human PWWP domains[4] |
| BI-9321 | NSD3-PWWP1 | DSF | Selective over other PWWP domains including NSD2-PWWP1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for NSD2-PWWP1:H3K36me2 Interaction
This assay is used to measure the inhibitory effect of compounds on the interaction between the NSD2-PWWP1 domain and H3K36me2.
Materials:
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
Test compounds (e.g., this compound) and DMSO (control)
-
384-well white opaque microplates (e.g., Corning)
Protocol:
-
Prepare a 2x solution of His-NSD2-PWWP1 and a 2x solution of biotin-H3K36me2 peptide in assay buffer.
-
Add 5 µL of the 2x His-NSD2-PWWP1 solution to each well of the 384-well plate.
-
Add 50 nL of test compound or DMSO to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2x biotin-H3K36me2 peptide solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 2x mixture of Streptavidin-Donor beads and Anti-His Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an EnVision plate reader (PerkinElmer) using an appropriate AlphaScreen protocol.
-
Calculate IC50 values from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is employed to determine the binding kinetics and affinity (Kd) of inhibitors to the NSD2-PWWP1 domain.
Materials:
-
Recombinant NSD2-PWWP1 protein
-
CM5 sensor chip (Cytiva)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds and DMSO
-
SPR instrument (e.g., Biacore)
Protocol:
-
Immobilize the NSD2-PWWP1 protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of the test compound in running buffer with a constant final DMSO concentration (e.g., 1%).
-
Inject the compound dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
DSF, or thermal shift assay, is used to assess the selectivity of an inhibitor by measuring its ability to stabilize a panel of PWWP domain-containing proteins against thermal denaturation.
Materials:
-
Purified NSD2-PWWP1 and a panel of other purified PWWP domain proteins.
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl
-
Test compounds and DMSO
-
qPCR instrument with a thermal ramping capability (e.g., Applied Biosystems QuantStudio)
Protocol:
-
Prepare a master mix containing the protein of interest (final concentration ~2 µM) and SYPRO Orange dye (final dilution 1:1000) in assay buffer.
-
Aliquot 20 µL of the master mix into each well of a 96- or 384-well PCR plate.
-
Add 100 nL of test compound or DMSO to the appropriate wells (final compound concentration typically 10-100 µM).
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm in the presence of a compound indicates binding and stabilization.
-
Compare the Tm shift for NSD2-PWWP1 with that of other PWWP domains to determine selectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of NSD2 Inhibitors: A Comparative Analysis
A comprehensive review of cross-reactivity studies for small-molecule inhibitors targeting the histone methyltransferase NSD2 reveals a landscape of varied specificity. While a specific compound designated "Nsd2-IN-1" is not prominently described in the reviewed literature, analysis of other reported inhibitors provides valuable insights into the challenges and strategies for achieving selective NSD2 inhibition.
This guide offers a comparative overview of the selectivity profiles of emerging NSD2 inhibitors, drawing upon data from high-throughput screening and targeted biochemical assays. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of epigenetic modulators.
Comparative Selectivity of NSD2 Inhibitors
Achieving high selectivity is a critical challenge in the development of inhibitors for histone methyltransferases due to the conserved nature of the S-adenosyl-L-methionine (SAM) binding pocket. The following table summarizes the inhibitory activity and selectivity of representative small molecules against NSD2 and other methyltransferases.
| Compound/Inhibitor | Target IC50 (NSD2) | Off-Target Profile | Key Findings |
| DA3003-1 | Submicromolar | Inhibited 27 of 38 methyltransferases tested with submicromolar potencies.[1] | Demonstrates potent inhibition of NSD2 but is highly non-selective, suggesting a need for further optimization.[1] |
| UNC6934 | Not specified as direct inhibitor | Binds to NSD2-PWWP1 domain. | Serves as a basis for developing selective NSD2 degraders (PROTACs) rather than a direct catalytic inhibitor.[2] |
| KTX-1001 | Not specified | Selective NSD2 inhibitor. | Has entered clinical trials, suggesting a favorable selectivity profile, though specific cross-reactivity data is not detailed in the provided results.[3] |
| Suramin | Micromolar | Broad-spectrum inhibitor. | Identified as a hit in early screens but known for its promiscuous binding to various proteins. |
Experimental Methodologies for Assessing Cross-Reactivity
The evaluation of inhibitor selectivity relies on a suite of robust biochemical and cellular assays. The following protocols are commonly employed to determine the cross-reactivity profile of NSD2 inhibitors.
1. MTase-Glo™ Methyltransferase Assay:
This bioluminescent assay is a primary high-throughput screening method to identify inhibitors of methyltransferase activity.
-
Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methyltransferases. The amount of SAH produced is coupled to a luciferase reaction, generating a light signal that is inversely proportional to the methyltransferase activity.
-
Protocol Outline:
-
Recombinant NSD2 enzyme is incubated with a nucleosome substrate and SAM in the presence of test compounds.
-
The MTase-Glo™ reagent is added, which converts SAH to ADP.
-
A kinase then converts ADP to ATP.
-
The newly synthesized ATP is used by a luciferase to generate a light signal, which is measured using a luminometer.
-
A decrease in luminescence indicates inhibition of the methyltransferase.[1]
-
2. Radiolabeled Validation Assay (HotSpot Assay):
This method provides a direct measure of methyl group transfer and is often used as a gold-standard secondary assay.
-
Principle: The assay utilizes radiolabeled SAM ([³H]-SAM) as the methyl donor. The transfer of the radiolabeled methyl group to the histone substrate is quantified.
-
Protocol Outline:
-
The inhibitor is incubated with the NSD2 enzyme, nucleosome substrate, and [³H]-SAM.
-
The reaction mixture is then transferred to a filter membrane, which captures the histone substrate.
-
Unincorporated [³H]-SAM is washed away.
-
The radioactivity retained on the filter, corresponding to the methylated histones, is measured using a scintillation counter.
-
3. Methyltransferase Profiling Panels:
To assess broader selectivity, lead compounds are screened against a panel of other methyltransferases.
-
Principle: The inhibitory activity of the compound is tested against a diverse set of methyltransferases, including other histone and non-histone methyltransferases, using assays like the HotSpot or MTase-Glo™ assay.
-
Procedure: The compound is tested at various concentrations against each enzyme in the panel to determine IC50 values. This provides a quantitative measure of selectivity.
4. Cellular Assays for Target Engagement and Off-Target Effects:
Western blotting is a key cellular assay to confirm that the inhibitor affects the intended target in a cellular context.
-
Principle: This technique is used to measure the levels of specific histone methylation marks, such as H3K36me2, in cells treated with the inhibitor.
-
Protocol Outline:
-
Cells are treated with the NSD2 inhibitor at various concentrations for a specified time.
-
Histones are extracted from the cell nuclei.
-
The extracted histones are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for H3K36me2 and total histone H3 (as a loading control).
-
The antibody binding is detected, and the band intensities are quantified to determine the reduction in H3K36me2 levels.
-
Visualizing NSD2 Signaling and Inhibition
The following diagrams illustrate the cellular context of NSD2 function and the workflow for identifying and characterizing its inhibitors.
References
- 1. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NSD2 Target Validation Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strategies for validating NSD2 as a therapeutic target, with a focus on the use of CRISPR/Cas9 technology. We present a detailed analysis of representative small molecule inhibitors targeting different domains of NSD2 and provide a framework for experimental validation.
Introduction to NSD2 as a Therapeutic Target
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 36 (H3K36me2)[1][2]. Dysregulation of NSD2 activity, through overexpression, translocation, or mutation, is implicated in the pathogenesis of various cancers, including multiple myeloma, acute lymphoblastic leukemia, and several solid tumors[2][3]. Its role as an oncoprotein has made it an attractive target for therapeutic intervention.
The validation of NSD2 as a drug target relies on demonstrating that its inhibition leads to a desired therapeutic effect. CRISPR/Cas9 gene editing has emerged as a powerful tool for precise target validation, allowing for the knockout of the NSD2 gene to mimic the effect of a highly specific inhibitor.
Comparison of NSD2 Inhibitors
Several small molecule inhibitors targeting NSD2 have been developed, each with distinct mechanisms of action. Here, we compare three representative inhibitors: UNC6934 , which targets the PWWP1 domain; KTX-1029 , a clinical-stage inhibitor targeting the catalytic SET domain; and IACS-17596 , another SET domain inhibitor with preclinical characterization in solid tumors.
| Inhibitor | Target Domain | Mechanism of Action | IC50 / Kd | Cell-based Assay IC50 | Key Features |
| UNC6934 | PWWP1 | Antagonizes the interaction of the PWWP1 domain with H3K36me2 on nucleosomes, disrupting NSD2's chromatin localization.[4] | Kd: 80-91 nM (SPR) | 1.09 µM (NanoBRET in U2OS cells) | Chemical probe with a well-characterized negative control (UNC7145); alters NSD2 subcellular localization. |
| KTX-1029 | SET Domain | Directly inhibits the catalytic methyltransferase activity of NSD2. | 16.0 nM (enzymatic assay) | 1327 nM (in KMS11/BTZ cells) | A potent and selective inhibitor with in vivo efficacy in multiple myeloma models; related to the clinical candidate KTX-1001. |
| IACS-17596 | SET Domain | Competes with the S-adenosylmethionine (SAM) cofactor to inhibit methyltransferase activity. | Single-digit nM (enzymatic assay) | Varies by cell line (e.g., ~100-500 nM in some PDAC and LUAD lines) | Shows efficacy in preclinical models of KRAS-driven pancreatic and lung cancers. |
NSD2 Signaling Pathway
NSD2-mediated H3K36me2 is a key epigenetic mark that influences gene expression. It is generally associated with a more open chromatin state, facilitating transcription. NSD2 is implicated in several signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Caption: NSD2 signaling pathway overview.
Experimental Workflow for CRISPR/Cas9-Mediated Target Validation of NSD2
The following diagram outlines a typical workflow for validating NSD2 as the target of an inhibitor using CRISPR/Cas9.
Caption: CRISPR/Cas9 workflow for NSD2 target validation.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated Knockout of NSD2
This protocol describes the generation of an NSD2 knockout cell line to validate the on-target effects of an NSD2 inhibitor.
1. gRNA Design and Cloning:
-
Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the NSD2 gene to increase the likelihood of generating a loss-of-function frameshift mutation. Publicly available tools and libraries (e.g., GeCKO v2 library) can be used for sgRNA sequence selection.
-
Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vector with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Transduce the target cancer cell line (e.g., KMS11 for multiple myeloma) with the lentiviral particles.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
3. Validation of NSD2 Knockout:
-
Genomic Level: Isolate genomic DNA from the selected cell population. Amplify the targeted region by PCR and validate the presence of insertions/deletions (indels) using a T7 Endonuclease I (T7E1) assay or by Sanger sequencing of cloned PCR products.
-
Protein Level: Confirm the absence of NSD2 protein expression by Western blot analysis using a validated NSD2 antibody.
Phenotypic Assays for Target Validation
1. Cell Viability Assay:
-
Plate wild-type (WT) and NSD2 knockout (KO) cells at the same density.
-
Treat both cell lines with a dose-response of the NSD2 inhibitor (e.g., UNC6934) and a vehicle control.
-
After a defined period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Expected Outcome: WT cells should show a dose-dependent decrease in viability upon inhibitor treatment, while NSD2 KO cells should be significantly less sensitive to the inhibitor, as the target is already absent.
2. Histone Methylation Analysis:
-
Treat WT and NSD2 KO cells with the NSD2 inhibitor or vehicle.
-
Extract histones and perform a Western blot to detect global levels of H3K36me2.
-
Expected Outcome: In WT cells, the inhibitor should cause a dose-dependent reduction in H3K36me2 levels. NSD2 KO cells should already have a baseline reduction in H3K36me2, which should not be further affected by the inhibitor.
3. Colony Formation Assay:
-
Seed a low number of WT and NSD2 KO cells in a plate and treat with a low concentration of the NSD2 inhibitor.
-
Allow cells to grow for 1-2 weeks to form colonies.
-
Stain and count the colonies.
-
Expected Outcome: The NSD2 inhibitor should reduce the number and size of colonies in WT cells, while having a minimal effect on NSD2 KO cells.
Logical Relationship of Target Validation
The core logic of using CRISPR/Cas9 for target validation is to demonstrate that the phenotypic effects of the drug are phenocopied by the genetic knockout of the target.
Caption: Logical framework for NSD2 target validation.
Conclusion
The convergence of potent and selective NSD2 inhibitors with precise CRISPR/Cas9 gene-editing technology provides a robust framework for the validation of NSD2 as a therapeutic target. By demonstrating that the genetic ablation of NSD2 phenocopies the effects of a small molecule inhibitor, researchers can gain high confidence in the on-target activity of their compounds. This guide offers a comparative overview and experimental methodologies to aid in the design and execution of such target validation studies, ultimately accelerating the development of novel epigenetic therapies for cancer.
References
A Comparative Guide to the Cellular Effects of Nsd2-IN-1 and NSD2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor binding SET domain protein 2 (NSD2), also known as WHSC1 or MMSET, is a critical histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2][3] Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma and certain solid tumors, making it a compelling therapeutic target.[1][4] Two primary experimental approaches are used to probe NSD2 function: targeted inhibition with small molecules like Nsd2-IN-1 and genetic knockdown using techniques such as siRNA or shRNA.
This guide provides an objective comparison of the cellular effects of these two methods, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Fundamental Mechanisms of Action
The core difference between this compound and NSD2 knockdown lies in their mechanism of action, which dictates their cellular impact.
-
This compound (Pharmacological Inhibition): This approach uses a small molecule inhibitor to bind to the catalytic SET domain of the NSD2 enzyme. This action directly blocks its methyltransferase activity, preventing the deposition of H3K36me2 marks on chromatin. The key advantages are its rapid onset of action and potential reversibility. However, it primarily interrogates the catalytic function of NSD2, potentially missing effects related to the protein's non-catalytic or scaffolding roles.
-
NSD2 Knockdown (Genetic Depletion): This method, typically achieved using siRNA or shRNA, reduces the overall cellular levels of the NSD2 protein by targeting its mRNA for degradation. This leads to a loss of both the catalytic and non-catalytic functions of NSD2. While this approach provides insight into the long-term consequences of protein loss, the effects are slower to manifest and can sometimes be confounded by off-target effects or incomplete protein depletion.
Figure 1. Mechanisms of this compound vs. NSD2 Knockdown.
Comparative Cellular Effects
The distinct mechanisms of inhibition versus depletion lead to different quantitative and qualitative cellular outcomes.
Impact on Histone Methylation
Both methods aim to reduce H3K36me2 levels, but the dynamics and specificity can differ.
| Parameter | This compound | NSD2 Knockdown | Reference |
| Primary Effect | Inhibition of catalytic activity | Reduction of total protein | N/A |
| Onset of H3K36me2 Reduction | Rapid (within hours) | Slower (24-72 hours, dependent on protein turnover) | |
| Specificity | Specific to H3K36me2. No effect on H3K36me3 or other marks. | Primarily reduces H3K36me2. Some studies report effects on H3K36me3 as well. | |
| Reciprocal Marks | Leads to a reciprocal increase in the repressive H3K27me3 mark. | Also shows a reciprocal increase in H3K27me3. |
Effects on Cell Phenotype
The impact on cell proliferation, viability, and morphology is highly context-dependent, particularly in cancer cell lines.
| Phenotype | This compound | NSD2 Knockdown | Reference |
| Cell Proliferation | Potent anti-proliferative effects in NSD2-dependent cancers like t(4;14)+ multiple myeloma. | Reduces proliferation and tumorigenesis in multiple myeloma and other cancers. | |
| Apoptosis | Can induce apoptosis in sensitive cell lines. | Increases apoptosis in certain cancer models. | |
| Cell Adhesion | N/A (Data not widely available) | Knockdown in myeloma cells leads to reduced cellular adhesion. | |
| Metastasis | Pharmacological inhibition suppresses metastasis in triple-negative breast cancer models. | Knockdown decreases the expression of mesenchymal markers, reducing invasion and migration. | |
| Drug Sensitivity | Can sensitize cancer cells to DNA-damaging agents. | Knockdown can increase sensitivity to chemotherapeutic drugs like cisplatin. |
Key Experimental Workflows & Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
Figure 2. General experimental workflow for comparing this compound and NSD2 knockdown.
Protocol: siRNA-Mediated Knockdown of NSD2
This protocol is a general guideline for transiently knocking down NSD2 in a 24-well plate format.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to ensure they are 60-80% confluent at the time of transfection.
-
Complex Preparation:
-
For each well, dilute 1-10 pmol of NSD2-targeting siRNA (and a non-targeting control siRNA) into Opti-MEM™ Reduced Serum Medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-10 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell line and the stability of the NSD2 protein.
-
Analysis: Harvest cells for downstream analysis, such as Western Blotting to confirm protein knockdown or cell viability assays.
Protocol: Western Blot for H3K36me2
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against H3K36me2 (e.g., 1:1000 dilution) and a loading control like Total Histone H3 (e.g., 1:2000 dilution).
-
Wash the membrane 3x with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST and visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
NSD2 Signaling and Points of Intervention
NSD2-mediated H3K36me2 is a key epigenetic mark associated with active transcription. It creates a chromatin environment that is permissive to gene expression, which in cancer can lead to the upregulation of oncogenes and pathways promoting cell growth and survival.
Figure 3. Simplified NSD2 signaling pathway and intervention points.
Conclusion and Recommendations
Choosing between this compound and NSD2 knockdown depends on the specific research question.
-
Use this compound for:
-
Studying the direct and rapid consequences of inhibiting NSD2's catalytic activity.
-
Investigating the therapeutic potential of targeting NSD2, as it mimics a drug-like intervention.
-
Experiments where temporal control and reversibility are important.
-
-
Use NSD2 Knockdown for:
-
Assessing the long-term cellular consequences of NSD2 loss.
-
Investigating potential non-catalytic or scaffolding functions of the NSD2 protein.
-
Validating phenotypes observed with inhibitors to ensure they are on-target.
-
For a comprehensive understanding, employing both methods in parallel is the most rigorous approach. This allows researchers to dissect the catalytic-dependent versus protein-dependent functions of NSD2, providing a clearer picture of its role in cellular physiology and disease.
References
A Head-to-Head Comparison of Nsd2-IN-1 and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a growing focus on developing potent and selective inhibitors for key chromatin-modifying enzymes implicated in cancer and other diseases. One such target is Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase whose aberrant activity is linked to various malignancies, including multiple myeloma and acute lymphoblastic leukemia. This guide provides a comprehensive head-to-head comparison of Nsd2-IN-1, a potent inhibitor of the NSD2-PWWP1 domain, with other epigenetic drugs targeting NSD2 and alternative pathways. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Performance Comparison of NSD2 Inhibitors
The efficacy of various small molecule inhibitors targeting NSD2 has been evaluated using a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and other notable NSD2 inhibitors.
| Compound | Target Domain | IC50 | Assay Type | Reference |
| This compound | NSD2-PWWP1 | 0.11 µM | Biochemical | [1] |
| W4275 | NSD2 (catalytic) | 17 nM | Enzymatic | [1] |
| Gintemetostat (KTX-1001) | NSD2 (catalytic) | 1-10 nM | Enzymatic | [1][2] |
| UNC6934 | NSD2-PWWP1 | 104 nM | Nucleosome Binding | [3] |
| Chaetocin | NSD family (non-selective) | ~8.5 µM | Biochemical | |
| LEM-14 | NSD2 (catalytic) | 132 µM | Biochemical |
This compound demonstrates potent inhibition of the NSD2-PWWP1 domain, which is crucial for the recognition of histone marks and the recruitment of the NSD2 complex to chromatin. While direct enzymatic inhibitors like W4275 and Gintemetostat (KTX-1001) show higher potency in the nanomolar range, targeting the PWWP1 domain offers an alternative and potentially more specific approach to modulating NSD2 function. UNC6934 is another potent inhibitor of the NSD2-PWWP1 interaction. In contrast, older compounds like chaetocin and LEM-14 exhibit significantly weaker potency and, in the case of chaetocin, a lack of selectivity among the NSD family of methyltransferases.
Comparison with Drugs Targeting Alternative Pathways
In cancers driven by specific genetic mutations, targeting the downstream effectors of those mutations can be a powerful therapeutic strategy. Sotorasib, an inhibitor of KRAS G12C, provides an interesting point of comparison for NSD2 inhibitors, as KRAS mutations can lead to downstream epigenetic alterations.
| Compound | Primary Target | Mechanism of Action | Key Cellular Effects |
| This compound | NSD2-PWWP1 | Inhibits the interaction of NSD2 with chromatin, leading to altered gene expression. | Induction of apoptosis and cell cycle arrest. |
| Sotorasib | KRAS G12C | Covalently binds to and inactivates the mutant KRAS G12C protein, blocking downstream signaling. | Inhibition of MAPK and PI3K-AKT pathways, leading to tumor cell growth inhibition. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these epigenetic drugs, the following diagrams illustrate the NSD2 signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of NSD2 inhibitors.
In Vitro NSD2 HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay quantitatively measures the enzymatic activity of NSD2.
-
Reagents and Materials: Recombinant NSD2 enzyme, biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM), Eu3+-labeled anti-H3K36me2 antibody, and streptavidin-XL665.
-
Procedure:
-
The NSD2 enzyme, substrate peptide, and SAM are incubated with the test compound in an assay buffer.
-
The detection reagents (Eu3+-antibody and streptavidin-XL665) are added.
-
The plate is incubated to allow for the binding of the antibody to the methylated peptide and the interaction between biotin and streptavidin.
-
The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of NSD2 activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.
-
Cell Treatment: Cancer cell lines with high NSD2 expression are treated with the inhibitor or a vehicle control.
-
Heat Shock: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble NSD2 in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of NSD2 to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for H3K36me2
This technique is used to measure the levels of the histone mark H3K36me2 in cells following inhibitor treatment.
-
Histone Extraction: Histones are extracted from treated and untreated cells using an acid extraction protocol.
-
SDS-PAGE and Transfer: The extracted histones are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K36me2, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). An antibody against a total histone (e.g., H3) is used as a loading control.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The band intensities are quantified, and the level of H3K36me2 is normalized to the total histone level. A decrease in the normalized H3K36me2 signal in treated cells indicates inhibition of NSD2 activity.
References
Nsd2-IN-1: A Promising Avenue in Overcoming Therapy Resistance
For researchers, scientists, and drug development professionals, the emergence of targeted therapies offers new hope in the fight against cancer. However, the development of resistance to these therapies remains a significant hurdle. Nsd2-IN-1, a novel inhibitor of the histone methyltransferase NSD2, is showing considerable promise in preclinical studies for its ability to overcome resistance in various cancer cell lines, particularly in multiple myeloma, prostate cancer, and certain KRAS-driven malignancies.
This guide provides a comparative analysis of this compound's efficacy in cell lines resistant to other therapies, supported by available experimental data. We delve into the molecular mechanisms and signaling pathways affected by this compound and offer detailed experimental protocols for key assays.
Efficacy of this compound in Therapy-Resistant Cancer Cell Lines
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a crucial role in chromatin regulation. Its overexpression, often due to chromosomal translocations such as t(4;14) in multiple myeloma, is associated with aggressive disease and resistance to standard therapies.[1][2] this compound and similar NSD2 inhibitors work by blocking the catalytic activity of NSD2, leading to a reduction in the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic "reset" can reactivate tumor suppressor genes and suppress oncogenic pathways.[3][4]
Multiple Myeloma
Multiple myeloma (MM) with the t(4;14) translocation is characterized by high levels of NSD2 expression and is notoriously difficult to treat. Studies have shown that NSD2 inhibitors, such as the novel compound RK-552, are significantly more cytotoxic to t(4;14)+ MM cell lines compared to t(4;14)- cell lines.[1] This targeted effect is a key advantage over broader-acting chemotherapies.
| Cell Line | Translocation | Treatment | IC50 (µM) | Citation |
| KMS-11 | t(4;14) | RK-552 | ~1.5 | |
| OPM-2 | t(4;14) | RK-552 | ~2.0 | |
| RPMI-8226 | t(14;16) | RK-552 | >10 | |
| U266 | t(11;14) | RK-552 | >10 |
Table 1: Comparative IC50 values of an NSD2 inhibitor (RK-552) in multiple myeloma cell lines.
Furthermore, NSD2 inhibition has demonstrated synergistic or additive effects when combined with other anti-myeloma agents. For instance, RK-552 acts additively with pomalidomide in vitro. This suggests that this compound could be a valuable component of combination therapies for relapsed or refractory multiple myeloma.
Prostate Cancer
In castration-resistant prostate cancer (CRPC), lineage plasticity, a process where cancer cells change their identity to evade therapy, is a major driver of resistance to androgen receptor (AR) inhibitors like enzalutamide. Upregulation of NSD2 has been implicated in this process, particularly in the progression to neuroendocrine prostate cancer (NEPC), a highly aggressive and treatment-resistant subtype.
A first-in-class small molecule inhibitor of NSD2 has been shown to reverse this plasticity in preclinical models. In organoid models of CRPC-NE, both genetic and pharmacological inhibition of NSD2 reverted the neuroendocrine phenotype to an adenocarcinoma phenotype and, crucially, restored sensitivity to enzalutamide. This highlights the potential of this compound to resensitize tumors to existing therapies.
| Organoid Model | Treatment Combination | Outcome | Citation |
| CRPC-NE | NSD2 inhibitor + Enzalutamide | Synergistic suppression of growth, promotion of cell death |
Table 2: Synergistic effect of NSD2 inhibition with an AR inhibitor in a castration-resistant prostate cancer model.
KRAS-Driven Cancers
Mutations in the KRAS oncogene are common in some of the most difficult-to-treat cancers, including lung and pancreatic cancer. Resistance to KRAS inhibitors is a significant clinical challenge. Recent research has revealed that NSD2 inhibition can "rewire" the chromatin landscape in these cancers, suppressing malignant gene expression programs and halting tumor progression.
Importantly, NSD2 inhibitors have shown synergistic effects when combined with KRAS inhibitors. This combination has the potential to overcome resistance and lead to more durable responses in patients with KRAS-mutant tumors.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of key signaling pathways that are often dysregulated in therapy-resistant cancers.
Caption: Simplified signaling pathway of NSD2 and the effect of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound (and other comparator drugs)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other drugs in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the levels of H3K36me2 and downstream target proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K36me2, anti-IRF4, anti-Actin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cells treated with this compound for the desired time points.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
This compound represents a promising targeted therapy with the potential to overcome resistance to conventional treatments in a variety of cancers. Its specific mechanism of action, involving the epigenetic reprogramming of cancer cells, offers a clear rationale for its use in patient populations with NSD2-driven malignancies. The synergistic effects observed with other anti-cancer agents further underscore its potential as a cornerstone of future combination therapies for therapy-resistant cancers. Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for patients.
References
Nsd2-IN-1: A Comparative Guide for Validating NSD2 as a Drug Target
For Researchers, Scientists, and Drug Development Professionals
The validation of novel drug targets is a cornerstone of modern therapeutic development. Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase, has emerged as a compelling target in oncology due to its role in driving various malignancies. This guide provides a comprehensive comparison of Nsd2-IN-1, a representative potent and selective tool compound, with other known NSD2 modulators. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary information to effectively validate NSD2 as a therapeutic target in their specific contexts.
Comparative Analysis of NSD2 Inhibitors
The landscape of NSD2 inhibitors is rapidly evolving. Early tool compounds often suffered from a lack of potency or selectivity, complicating the interpretation of experimental results. More recent developments have yielded highly potent and selective molecules, enabling more precise interrogation of NSD2 biology. This compound represents a new generation of such tool compounds, offering significant advantages for target validation studies.
Below is a comparative summary of this compound and other notable NSD2-targeting compounds. This compound's profile is based on recently discovered potent and selective inhibitors, providing a benchmark for state-of-the-art tool compounds.
| Compound | Target Domain | Mechanism of Action | Potency (IC50/Kd) | Selectivity | Key Features & Limitations |
| This compound (Representative) | SET domain | Catalytic Inhibition | IC50: ~17 nM[1] | High selectivity over other HMTs[2] | Potent, selective, and cell-active; suitable for in vitro and in vivo target validation. |
| UNC6934 | PWWP1 | Antagonist of PWWP1-H3K36me2 interaction | Kd: 80-91 nM[3][4][5] | Selective for NSD2-PWWP1 over other PWWP domains | Does not inhibit catalytic activity but alters NSD2 localization; useful for studying non-catalytic functions. |
| KTX-1001 (Gintemetostat) | SET domain | Catalytic Inhibition | IC50: 1-10 nM | Selective for NSD2 | Orally bioavailable clinical candidate; demonstrates robust reduction of H3K36me2 in preclinical models. |
| Chaetocin | SET domain | Catalytic Inhibition | IC50: 3-6 µM | Non-selective inhibitor of histone lysine methyltransferases | Lacks specificity, making it unsuitable for definitive target validation of NSD2. |
| Suramin | SET domain | Catalytic Inhibition | IC50: 0.3-21 µM | Pan-inhibitor of methyltransferases and other enzymes | Broad activity profile limits its use as a specific NSD2 tool compound. |
Experimental Protocols for NSD2 Target Validation
Robust target validation relies on well-defined experimental procedures. The following protocols provide detailed methodologies for key assays to assess the engagement and downstream effects of NSD2 inhibitors like this compound.
NSD2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the histone methyltransferase activity of NSD2.
Materials:
-
Recombinant human NSD2 enzyme
-
HeLa-derived oligonucleosomes (or other suitable histone substrate)
-
S-adenosylmethionine (SAM), [³H]-labeled
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij35
-
Test compound (e.g., this compound) and DMSO (vehicle control)
-
Scintillation fluid and microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer.
-
Add the test compound or DMSO to the appropriate wells.
-
Add recombinant NSD2 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of oligonucleosomes and [³H]-SAM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled nucleosomes.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells expressing endogenous NSD2 (e.g., multiple myeloma cell line KMS-11)
-
Test compound (e.g., this compound) and DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating (e.g., PCR cycler), cell lysis (e.g., sonicator or freeze-thaw cycles), and protein quantification (e.g., Western blot apparatus)
-
Anti-NSD2 antibody and appropriate secondary antibody
Procedure:
-
Treat cultured cells with the test compound or DMSO for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NSD2 in each sample by Western blotting using an anti-NSD2 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K36me2
ChIP-seq is used to assess the genome-wide changes in the NSD2-mediated histone mark, H3K36 dimethylation (H3K36me2), upon inhibitor treatment.
Materials:
-
Cultured cells treated with the test compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers and sonication equipment
-
Anti-H3K36me2 antibody
-
Protein A/G magnetic beads
-
Buffers for washing, elution, and reverse cross-linking
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Treat cells with the test compound or DMSO for a desired duration (e.g., 24-72 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-H3K36me2 antibody.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify changes in H3K36me2 enrichment at specific genomic loci.
Visualizing NSD2-Related Pathways and Workflows
To further aid in the conceptualization of NSD2's role and its validation as a drug target, the following diagrams have been generated.
Caption: Simplified NSD2 signaling pathway.
Caption: Experimental workflow for NSD2 target validation.
References
- 1. Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
Independent Verification of Nsd2-IN-1 Activity and Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NSD2 inhibitor Nsd2-IN-1 with other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate chemical probe for investigating the biological functions of the histone methyltransferase NSD2.
Nuclear SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation by catalyzing the di-methylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD2 activity is implicated in various cancers, particularly in multiple myeloma with the t(4;14) translocation, making it an attractive therapeutic target. This guide focuses on the independent verification of the activity and selectivity of this compound and compares its performance with other known NSD2 inhibitors.
Comparative Analysis of NSD2 Inhibitors
The following tables summarize the key biochemical and cellular activities of this compound and other selected NSD2 inhibitors. This data has been compiled from various public sources and is intended to provide a comparative overview.
| Inhibitor | Target Domain | Biochemical IC50 (NSD2) | Target Affinity (Kd) | Cellular H3K36me2 Reduction IC50 | Anti-proliferative IC50 (t(4;14) MM cells) | Negative Control |
| This compound | SET | 3.3 µM[1] | 1.6 µM[1] | Data Not Available | Data Not Available | Data Not Available |
| UNC6934 | PWWP1 | N/A (Does not inhibit catalytic activity) | 80 nM[2] | N/A (Does not reduce global H3K36me2) | Data Not Available | UNC7145 |
| Gintemetostat (KTX-1001) | SET | 1-10 nM[3][4] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| RK-0080552 | SET | Data Not Available | Data Not Available | Induces H3K36me2 decrease | Cytotoxic to t(4;14)+ MM cells | Data Not Available |
In-depth Selectivity Profiles
A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. The following table provides a summary of the known selectivity of the compared NSD2 inhibitors.
| Inhibitor | Selectivity Profile |
| This compound | Inhibits SETD2 with an IC50 of 0.49 µM |
| UNC6934 | Selective for NSD2-PWWP1 over 14 other PWWP domains; does not inhibit a panel of 33 methyltransferases, including NSD1, NSD2 (catalytic domain), and NSD3 |
| Gintemetostat (KTX-1001) | Reported to be a selective NSD2 inhibitor |
| RK-0080552 | Did not inhibit G9a and SET7/9 in a biochemical assay |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NSD2 signaling pathway and points of inhibition.
Caption: General workflow for biochemical and cellular characterization of NSD2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of inhibitor activity. Below are generalized protocols for key experiments.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of NSD2.
-
Reaction Setup: Prepare a reaction mixture containing recombinant NSD2 enzyme, a histone substrate (e.g., recombinant histone H3 or nucleosomes), and the NSD2 inhibitor at various concentrations in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by spotting the mixture onto filter paper and precipitating the proteins with trichloroacetic acid (TCA).
-
Washing: Wash the filter papers extensively with TCA and ethanol to remove unincorporated [³H]-SAM.
-
Detection: Measure the incorporation of the radioactive methyl group into the histone substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K36me2 Western Blot
This assay measures the ability of an inhibitor to reduce the levels of H3K36me2 in a cellular context.
-
Cell Culture and Treatment: Plate t(4;14) positive multiple myeloma cells (e.g., KMS-11) and treat with various concentrations of the NSD2 inhibitor for a specified time (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K36me2.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for H3K36me2 and normalize to the total Histone H3 signal. Determine the IC50 for H3K36me2 reduction.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed t(4;14) positive multiple myeloma cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the NSD2 inhibitor and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the anti-proliferative IC50 value.
This guide provides a starting point for the independent verification and comparison of this compound and other NSD2 inhibitors. Researchers are encouraged to perform their own head-to-head experiments using the protocols outlined above to make informed decisions for their specific research needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Nsd2-IN-1: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Nsd2-IN-1, a chemical inhibitor of the NSD2 protein, requires careful handling and disposal to mitigate risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Core Principles of Chemical Waste Management
The disposal of this compound is governed by the fundamental principle that any unknown or uncharacterized waste must be treated as hazardous.[1] It is imperative to note that evaporation is not a permissible method for chemical disposal, and the intentional dilution of chemical waste to meet disposal criteria is illegal.[1] All personnel involved in the handling of chemical waste must receive thorough training on appropriate handling, storage, labeling, and disposal protocols.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures for this compound, it is mandatory to don the appropriate Personal Protective Equipment (PPE) to ensure personal safety.
| PPE Component | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol for this compound
Researchers must follow these detailed procedures for the safe and compliant disposal of this compound, whether it is in solid form or dissolved in a solvent.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Liquid Waste:
-
For this compound dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.
-
The container material must be compatible with the solvent used. For instance, most acids should be stored in glass containers rather than metal ones to prevent corrosion.
-
Ensure all containers are leak-proof and tightly sealed to prevent spills.
-
Do not overfill liquid waste containers; leave at least one inch of headroom to allow for expansion.
-
2. Labeling of Waste Containers:
Proper labeling of waste containers is crucial for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and the name of the solvent if applicable.
-
The approximate concentration of the waste.
-
The date when the waste was first added to the container.
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory, known as a Satellite Accumulation Area (SAA).
-
Segregate incompatible waste types. For example, store acids and bases separately, and keep acids away from cyanides or sulfides.
-
Utilize secondary containment, such as spill trays, to prevent the spread of potential leaks.
-
A maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste (P-list) may be stored in an SAA.
4. Final Disposal:
-
The ultimate disposal of the collected hazardous waste must be carried out through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete and submit a hazardous waste disposal form for pickup as required by your institution.
-
Chemicals must never be poured down the drain as a method of disposal.
Emergency Spill Procedures
In the event of an this compound spill, the following steps should be taken:
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Wear PPE: Don appropriate personal protective equipment before addressing the spill.
-
Containment:
-
For a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the substance.
-
For a solid spill, carefully sweep up the powder to avoid generating dust.
-
-
Collection: Place the absorbed material or swept powder into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent.
-
Reporting: Report the spill to the laboratory supervisor and the institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Nsd2-IN-1
Essential Safety and Handling Guide for Nsd2-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following guidance is based on general safety protocols for handling potent, small-molecule chemical inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a risk assessment before handling this compound.
This compound is a potent and highly selective inhibitor of the NSD2-PWWP1 domain, which is instrumental in cancer research.[1] As with any potent research compound, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Consider double-gloving for added protection. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A buttoned, knee-length lab coat, preferably made of a flame-resistant material. |
| Respiratory | Respirator | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Safe Handling and Usage
Adherence to a strict operational plan is crucial when working with potent compounds like this compound. All handling of the solid compound and initial stock solution preparation should be conducted in a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the work area, typically inside a chemical fume hood, is clean and uncluttered.[2] Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of this compound powder on a calibrated analytical balance within the fume hood.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
To reconstitute, add the desired solvent (e.g., DMSO) to the vial containing the this compound powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Experimental Use: When using the this compound solution, employ careful pipetting techniques to avoid splashes and aerosols.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution is often used for this purpose.[2]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan: Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Never dispose of this compound or its solutions down the sink.[3]
Waste Segregation and Disposal:
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for hazardous solid chemical waste.
-
Liquid Waste: All solutions containing this compound, including experimental media and rinseate from cleaning glassware, must be collected in a designated, leak-proof container for hazardous liquid chemical waste. This container should be properly labeled with the full chemical name and concentration.
-
Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
Empty Containers: The original vial of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste. After rinsing and air-drying, the label on the vial should be defaced before disposal as regular solid waste, if permitted by institutional policy.
All hazardous waste must be disposed of through the institution's EHS program.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
